Tetraphenylporphyrin
Description
Historical Context of Porphyrin Chemistry Research
Porphyrins, a class of macrocyclic compounds, have been subjects of scientific curiosity for centuries, with their first synthesis reported in the late 19th century. numberanalytics.com These molecules, characterized by four pyrrole (B145914) rings linked by methine bridges, form a planar, aromatic system. numberanalytics.com Their significance in biological systems became evident in the mid-20th century with the structural elucidation of vital molecules like heme and chlorophyll, both of which contain porphyrin rings. numberanalytics.com This discovery underscored the fundamental role of porphyrins in biological processes and catalyzed extensive research into their synthesis and properties. numberanalytics.comacs.org
The synthesis of tetraphenylporphyrin itself was first achieved in 1935 by Rothemund. wikipedia.orgchemrxiv.org This was later refined by Adler and Longo, who developed a more accessible method involving the reaction of benzaldehyde (B42025) and pyrrole in refluxing propionic acid. wikipedia.orgchemrxiv.org Further advancements, such as the Lindsey synthesis, have provided highly efficient routes to TPP and its analogues. wikipedia.org These synthetic breakthroughs have made porphyrins readily available for a wide array of research applications. utrgv.edu
Significance of this compound as a Model Compound in Porphyrin Research
The study of naturally occurring porphyrins can be complex due to their low symmetry and the presence of various polar substituents. wikipedia.org this compound, in contrast, offers a simplified yet representative model for understanding the fundamental properties of the porphyrin macrocycle. wikipedia.orgchemrxiv.org Its key advantages as a model compound include:
Symmetry: TPP possesses a high degree of symmetry, which simplifies the interpretation of spectroscopic and structural data. wikipedia.orgchemrxiv.org The free-base form, H₂TPP, has D₂h symmetry, while its deprotonated conjugate base, TPP²⁻, exhibits D₄h symmetry. wikipedia.org
Stability and Solubility: TPP is a hydrophobic and stable compound that dissolves in nonpolar organic solvents like chloroform (B151607) and benzene (B151609), facilitating its handling and study in various chemical reactions. wikipedia.org
Ease of Synthesis and Functionalization: The synthesis of TPP is relatively straightforward and has become a common experiment in undergraduate chemistry laboratories. wikipedia.orgtandfonline.com Furthermore, the phenyl groups at the meso positions can be readily functionalized, allowing for the systematic tuning of the molecule's electronic and steric properties. acs.org This has led to the creation of a vast library of TPP derivatives for diverse research purposes. utrgv.edu
The unique electronic and optical properties of porphyrins, stemming from their highly conjugated 18π aromatic system, can be effectively studied using TPP as a foundational structure. numberanalytics.comacs.org Metalation of the porphyrin core, a key feature of many biological porphyrins, is also easily achieved with TPP, allowing researchers to investigate the influence of different metal centers on the molecule's properties. utrgv.edunih.gov
Scope and Research Focus of this compound Investigations
The versatility of this compound has led to its investigation across a broad spectrum of scientific research. Key areas of focus include:
Catalysis: Metalloporphyrins, including those derived from TPP, are effective catalysts for a variety of chemical reactions, such as oxidation, reduction, and coupling reactions. numberanalytics.comnih.gov The ability to modify the metal center and the peripheral substituents allows for the fine-tuning of their catalytic activity. numberanalytics.com
Photochemistry and Photophysics: Porphyrins are strong light absorbers, a property that is central to their roles in natural processes like photosynthesis. chalcogen.ro TPP and its derivatives are extensively studied for their potential in artificial photosynthesis, light-harvesting systems, and photodynamic therapy (PDT), where they act as photosensitizers to generate reactive oxygen species. chemrxiv.orgchalcogen.romdpi.com
Materials Science: The unique electronic and optical characteristics of TPP make it a valuable building block for advanced materials. numberanalytics.com Researchers are exploring its use in the development of supramolecular assemblies, nanoparticles, thin films, and metal-organic frameworks (MOFs). numberanalytics.comnih.gov These materials have potential applications in optoelectronics, chemical sensing, and energy storage. numberanalytics.comacs.orgnih.gov
Biomimetic Chemistry: TPP derivatives serve as models for understanding the function of natural heme proteins. chemrxiv.org For instance, "picket-fence porphyrins," which are structurally related to iron-TPP, were among the first functional analogues of myoglobin. wikipedia.org
Molecular Electronics: The diode-like behavior of individual TPP molecules has sparked interest in their potential use in single-molecule electronic devices. wikipedia.org
The following table provides a summary of the key properties of this compound:
| Property | Value |
| IUPAC Name | 5,10,15,20-Tetraphenylporphyrin |
| Common Abbreviations | TPP, H₂TPP |
| Chemical Formula | C₄₄H₃₀N₄ |
| Molar Mass | 614.74 g/mol |
| Appearance | Dark purple solid |
| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, benzene) |
Data sourced from Wikipedia wikipedia.org
The following table outlines some of the key research findings related to this compound:
| Research Area | Key Findings |
| Synthesis | First synthesized by Rothemund in 1935. wikipedia.orgchemrxiv.org Adler-Longo and Lindsey methods provide more efficient synthetic routes. wikipedia.org |
| Structural Properties | The free-base porphyrin (H₂TPP) has D₂h symmetry, while the conjugate base (TPP²⁻) has D₄h symmetry. wikipedia.org |
| Catalysis | Metalloporphyrin derivatives of TPP are effective catalysts for oxidation, reduction, and coupling reactions. numberanalytics.comnih.gov |
| Photochemistry | TPP is a photosensitizer for the production of singlet oxygen. wikipedia.orgchemrxiv.org |
| Molecular Electronics | Individual H₂TPP molecules exhibit diode-like behavior. wikipedia.org |
This foundational knowledge of this compound continues to drive innovative research, promising further advancements in a multitude of scientific and technological fields. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,10,15,20-tetraphenyl-21,23-dihydroporphyrin | |
|---|---|---|
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InChI |
InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHJECZULSZAQK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 | |
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Molecular Formula |
C44H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2061272 | |
| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
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Molecular Weight |
614.7 g/mol | |
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Physical Description |
Purple crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetraphenylporphine | |
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CAS No. |
917-23-7 | |
| Record name | Tetraphenylporphyrin | |
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| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
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| Record name | 21H,23H-Porphine, 5,10,15,20-tetraphenyl- | |
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| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine | |
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| Record name | Tetraphenylporphyrin | |
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Synthetic Methodologies and Chemical Modifications of Tetraphenylporphyrin
Classical Synthetic Routes to Tetraphenylporphyrin
The foundational methods for synthesizing this compound (TPP) have been the Adler-Longo and Lindsey syntheses. These routes, while effective, are often characterized by harsh reaction conditions and the use of hazardous solvents.
Adler-Longo Synthesis Modifications
The Adler-Longo method is a one-step synthesis that involves the condensation of benzaldehyde (B42025) and pyrrole (B145914). nih.govnih.gov This reaction is typically carried out under aerobic conditions by refluxing the reactants in a high-boiling carboxylic acid, such as propionic acid or acetic acid. nih.govnih.gov While prized for its operational simplicity and suitability for large-scale preparations, the traditional Adler-Longo synthesis often results in modest yields, typically in the range of 10-30%. nih.govnih.gov A significant drawback is the formation of tar-like byproducts, which can complicate the purification process. nih.gov
A simplified modification of this method involves heating benzaldehyde and pyrrole in refluxing propionic acid, open to the air, which allows for the direct precipitation of this compound from the reaction mixture upon cooling. ulisboa.ptrsc.org This convenience, however, is balanced by the need for purification to remove contaminants like tetraphenylchlorin (TPC). ulisboa.pt The acidity of the solvent, temperature, reactant concentration, and the presence of atmospheric oxygen are all critical factors that influence the reaction's rate and yield. ulisboa.pt
Lindsey Synthesis Adaptations
The Lindsey synthesis offers a milder, two-step alternative to the Adler-Longo method. nih.govingentaconnect.com This approach first involves the acid-catalyzed condensation of benzaldehyde and pyrrole at room temperature under an inert atmosphere to form the intermediate tetraphenylporphyrinogen. nih.govchemijournal.com This equilibrium-driven step is followed by oxidation of the porphyrinogen (B1241876) to the final this compound product using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov
This method generally produces higher yields than the Adler-Longo synthesis, ranging from 10% to 60%. nih.govnih.gov The milder conditions are particularly advantageous for synthesizing porphyrins from aldehydes that are sensitive to the harsh conditions of the Adler-Longo protocol. nih.gov Adaptations to the Lindsey synthesis have included the use of various acid catalysts, such as trifluoroacetic acid (TFA) or BF₃·Et₂O, and carrying out the reaction at high dilution in chlorinated solvents. nih.govtandfonline.com Further modifications have shown that the addition of salts can increase the yield by up to two-fold. chemijournal.com
| Classical Synthesis Comparison | Adler-Longo Method | Lindsey Method |
| Number of Steps | One-step | Two-step (Condensation & Oxidation) |
| Typical Solvents | Propionic acid, Acetic acid | Dichloromethane (B109758), Chloroform (B151607) |
| Catalyst | Acidic solvent acts as catalyst | Trifluoroacetic acid (TFA), BF₃·Et₂O |
| Temperature | High (Reflux) | Room Temperature |
| Atmosphere | Aerobic | Inert, followed by oxidant addition |
| Typical Yield | 10-30% | 10-60% |
| Key Features | Simpler procedure, prone to tar formation | Milder conditions, suitable for sensitive aldehydes |
Green Chemistry Approaches in this compound Synthesis
In response to the environmental impact of classical methods, significant research has focused on developing greener synthetic routes for this compound. These approaches aim to reduce or eliminate hazardous solvents, decrease energy consumption, and simplify reaction procedures.
Microwave-Assisted Synthesis of this compound
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of TPP, drastically reducing reaction times from hours to minutes. tandfonline.comasianpubs.org This technique can be applied in both solvent-based and solvent-free conditions.
In one approach, equimolar amounts of pyrrole and benzaldehyde are reacted in propionic acid under microwave irradiation. For instance, using a research-grade microwave synthesizer, TPP has been synthesized in 27% yield after just two minutes at 200°C. tandfonline.com Another study reported yields of up to 41% in propionic acid after 3-5 minutes of microwave heating. ingentaconnect.com Solvent-free microwave synthesis involves adsorbing the reactants onto a solid support, such as silica (B1680970) gel, and irradiating the mixture. ingentaconnect.comcuny.edu This method has been reported to yield TPP, though often in lower yields (1-10%), but it offers the significant advantage of eliminating bulk solvents. nih.gov
| Microwave-Assisted Synthesis Conditions | Solvent/Support | Reaction Time | Temperature | Yield | Reference |
| Pyrrole, Benzaldehyde, H₂O | Propionic Acid | 2 min | 200°C | 27% | tandfonline.com |
| Pyrrole, Benzaldehyde | Propionic Acid | 3-5 min | N/A | 41% | ingentaconnect.com |
| Pyrrole, Benzaldehyde | Silica Gel | 10 min | N/A | 9.5% | ingentaconnect.com |
| Pyrrole, Benzaldehyde, p-TSA | None (Pyrex bottle) | 10 min (in intervals) | N/A | Quantitative | asianpubs.org |
Mechanochemical Synthesis of this compound
Mechanochemistry, which uses mechanical force to induce chemical reactions, provides a solvent-free pathway to TPP. nih.govrsc.org This method involves grinding pyrrole and an aldehyde with an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a ball mill or with a mortar and pestle. nih.govorientjchem.org The grinding process facilitates the C-C bond formation and cyclization to yield the porphyrinogen precursor. nih.govrsc.org
Similar to the Lindsey synthesis, a subsequent oxidation step is required to convert the porphyrinogen to the final porphyrin. nih.gov This oxidation can be performed in solution using an oxidizing agent like DDQ, yielding TPP in amounts comparable to traditional methods (e.g., 28%). nih.gov This two-step mechanochemical approach represents a significant greening of porphyrin synthesis by eliminating the need for large volumes of organic solvents during the initial condensation step. nih.govrsc.org
Solventless and Solvent-Substituted Approaches
Beyond microwave and mechanochemical methods, other solventless techniques have been developed. One such method involves heating the neat aromatic aldehyde to approximately 200°C, followed by the addition of pyrrole, with atmospheric oxygen serving as the oxidant. worldscientific.com This approach has yielded TPP at 22%, which can be improved to 32% with the addition of benzoic acid as a catalyst. worldscientific.com Another solvent-free method involves the gas-phase reaction of pyrrole and aldehydes at over 200°C, which has been reported to produce TPP in 23% yield. chemijournal.com
Solvent-substitution strategies aim to replace hazardous solvents with more environmentally benign alternatives. A notable example is a two-step protocol where the initial condensation of pyrrole and benzaldehyde is carried out in a water-methanol (H₂O-MeOH) mixture using hydrochloric acid (HCl) as a catalyst. nih.govacs.org The resulting precipitate is then dissolved in a smaller amount of a solvent like dimethylformamide (DMF) and refluxed to complete the oxidation, yielding TPP at 21%. nih.gov This method avoids large quantities of chlorinated or corrosive acid solvents and expensive oxidizing agents. nih.gov
Functionalization and Derivatization Strategies for this compound
The inherent versatility of the this compound (TPP) macrocycle allows for extensive chemical modification, enabling the fine-tuning of its electronic, optical, and chemical properties for a wide range of applications. tu.ac.th Functionalization strategies primarily target two main regions of the molecule: the peripheral meso-phenyl groups and the β-pyrrolic positions of the porphyrin core. Additionally, modification of the core pyrrole rings themselves leads to novel porphyrinoids with distinct characteristics.
Meso-Substitution Strategies
Substitution at the meso-phenyl groups of this compound is a primary strategy for modulating its properties. The accessibility of these positions allows for the introduction of a wide array of functional groups, influencing the electronic nature and steric profile of the porphyrin.
A common approach involves the synthesis of TPP derivatives from appropriately substituted benzaldehydes. For instance, the condensation of pyrrole with benzaldehydes bearing electron-donating or electron-withdrawing groups yields symmetrically substituted porphyrins. orientjchem.org A mechanochemical, solvent-free method has been reported for the synthesis of meso-substituted TPPs, offering an environmentally benign alternative to traditional high-temperature reflux methods that use solvents like propionic acid. orientjchem.org This green chemistry approach involves the manual grinding of various benzaldehydes and pyrrole with p-toluenesulfonic acid (PTSA) as a catalyst, followed by oxidation. orientjchem.org
Unsymmetrically substituted TPPs, often referred to as ABCD-type porphyrins, are of significant interest due to their potential in applications requiring specific molecular recognition or directional electron transfer. scispace.com The synthesis of these highly unsymmetrical porphyrins is more complex than their symmetrical counterparts. While mixed condensation reactions of different aldehydes can produce a statistical mixture of porphyrins, this method is often inefficient for isolating a specific ABCD-type product. scispace.com More targeted strategies involve the functionalization of pre-formed porphyrin scaffolds. scispace.com
The introduction of substituents at the meso-phenyl positions directly impacts the electronic properties of the porphyrin core. For example, the presence of an electron-donating group like an amino group at the para-position of a phenyl ring can slightly alter the redox potential, while electron-withdrawing groups such as a nitro or benzoyl group significantly facilitate the reduction of the porphyrin. nih.gov The proximity of the substituent to the porphyrin core is crucial; a substituent directly at a meso-position has a more pronounced effect than one on a peripheral phenyl group. nih.gov
Table 1: Examples of Meso-Substituted this compound Derivatives and their Synthetic Methodologies.
| Derivative Name | Substituent(s) | Synthetic Approach | Reference(s) |
| Tetrakis(4-methoxyphenyl)porphyrin (TOMPP) | 4-methoxy groups on phenyl rings | Condensation of 4-methoxybenzaldehyde (B44291) and pyrrole. | tu.ac.th |
| Tetrakis(4-butyloxyphenyl)porphyrin (TOBPP) | 4-butyloxy groups on phenyl rings | Condensation of 4-butyloxyphenyldehyde and pyrrole. | tu.ac.th |
| Tetrakis(4-octyloxyphenyl)porphyrin (TOOPP) | 4-octyloxy groups on phenyl rings | Condensation of 4-octyloxyphenyldehyde and pyrrole. | tu.ac.th |
| Tetrakis(4-decyloxyphenyl)porphyrin (TODPP) | 4-decyloxy groups on phenyl rings | Condensation of 4-decyloxyphenyldehyde and pyrrole. | tu.ac.th |
| 5,10,15,20-tetrakis[4-(3-N,N-dimethylaminopropoxy)phenyl]porphyrin (TAPP) | 4-(3-N,N-dimethylaminopropoxy) groups on phenyl rings | Synthesized from corresponding substituted benzaldehyde. | nih.gov |
| 5,15-di (4-[3-N,N-dimethylaminopropoxy]phenyl)-10,20-di(4-trifluoromethylphenyl) porphyrin (DAPP) | Two 4-(3-N,N-dimethylaminopropoxy) and two 4-trifluoromethyl groups on phenyl rings | Synthesized from corresponding substituted benzaldehydes. | nih.gov |
| 5,10,15,20-tetrakis[3-(N-ethyl-N-methylcarbazoyl)] porphyrin (TEMCP⁴⁺) | 3-(N-ethyl-N-methylcarbazoyl) groups on phenyl rings | Synthesized from corresponding substituted benzaldehyde. | nih.gov |
Peripheral Functionalization for Tunable Properties
Functionalization at the β-pyrrolic positions of the TPP macrocycle offers a direct route to fine-tune the electronic structure of the porphyrin core. tu.ac.th These modifications can lead to significant shifts in the absorption spectra and redox potentials, making them valuable for applications in materials science and catalysis. researchgate.net
Electrophilic substitution reactions are commonly employed to introduce functional groups at the β-positions. Nitration is a key reaction, often achieved using nitric acid or metal nitrate (B79036) salts. nih.gov The resulting β-nitro-TPP derivatives are versatile intermediates that can be converted into a variety of other functional groups. tu.ac.thnih.gov For example, the nitro group can be reduced to an amino group, which can then be further derivatized. sci-hub.se Vicarious nucleophilic substitution (VNS) is another powerful method for functionalizing β-nitro-meso-tetraarylporphyrins, allowing for the introduction of various carbanions. arabjchem.org
Halogenation, particularly bromination using N-bromosuccinimide (NBS), is another important functionalization strategy. nih.gov The resulting β-brominated porphyrins are excellent precursors for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which enable the introduction of a wide range of aryl, alkynyl, and vinyl substituents. nih.gov For instance, Sonogashira coupling of β-halogenated porphyrins with terminal alkynes is a common method for preparing ethynyl-substituted porphyrins. nih.govworldscientific.com
The introduction of "push-pull" systems, where electron-donating and electron-withdrawing groups are placed at specific positions on the porphyrin periphery, allows for significant electronic fine-tuning. researchgate.net While meso-substituted push-pull porphyrins are more common due to their synthetic accessibility, β-appended systems can also be created to modulate the porphyrin's properties. researchgate.net The introduction of electron-withdrawing groups like formyl (CHO) or nitro (NO₂) at a β-position leads to a red-shifted absorption spectrum and tunable redox properties. researchgate.net
Table 2: Research Findings on Peripheral Functionalization of this compound.
| Functionalization Strategy | Reagents/Conditions | Resulting Derivative(s) | Impact on Properties | Reference(s) |
| Nitration | Cu(NO₃)₂ and acetic anhydride (B1165640) in chloroform | β-nitro substituted copper porphyrin complexes | Versatile intermediate for further functionalization. | tu.ac.th |
| Nitration | Nitric acid, nitrate salts, N₂O₄, or nitrite (B80452) ion | Meso- and β-nitroporphyrins | Can undergo ipso substitution to introduce other functional groups. | nih.gov |
| Bromination | N-bromosuccinimide (NBS) in refluxing CHCl₃ | 2,3,12,13-tetrabromoporphyrins | Precursors for cross-coupling reactions. | nih.gov |
| Sonogashira Coupling | Halogenated porphyrin and a terminal acetylene | Ethynyl-substituted porphyrins | Extends the π-conjugated system. | nih.gov |
| Vicarious Nucleophilic Substitution (VNS) | β-NO₂TPP and carbanions (e.g., from p-chlorophenoxyacetonitrile) | β-substituted porphyrins with new C-C bonds | Allows for the introduction of diverse functional groups. | arabjchem.org |
| Formylation | Vilsmeier-Haack reaction | β-formylporphyrins | Electron-withdrawing group that red-shifts absorption and alters redox potentials. | researchgate.net |
Pyrrole-Modified this compound Derivatives
Modification of the pyrrole rings within the porphyrin macrocycle leads to a fascinating class of compounds known as porphyrinoids, which exhibit unique chemical and physical properties. These modifications can involve the replacement of one or more pyrrole units with other heterocyclic or carbocyclic rings, or the alteration of the pyrrole ring itself.
N-Confused Porphyrins (NCPs) are isomers of porphyrins where one of the pyrrole rings is inverted. cmu.edu This inversion places a nitrogen atom on the outer periphery and a carbon atom in the core of the macrocycle. cmu.edu N-confused this compound (NC-TPP) was initially isolated as a low-yield byproduct of traditional porphyrin synthesis. cmu.edu However, optimized synthetic methods, such as the methanesulfonic acid-catalyzed condensation of pyrrole and benzaldehyde, have significantly improved the yield of NC-TPP, making it more accessible for study. cmu.edunih.gov The unique structure of NCPs leads to distinct coordination chemistry and reactivity compared to standard porphyrins. cmu.edu
Carbaporphyrins are another class of porphyrinoids where one of the pyrrole rings is replaced by a carbon-based ring system, such as a cyclopentadiene (B3395910) or indene (B144670) ring. nih.gov These "true carbaporphyrins" are fully aromatic structures and are excellent organometallic ligands, forming stable complexes with a variety of metals. nih.gov The synthesis of carbaporphyrins can be achieved through methods like the "3 + 1" MacDonald condensation, where a tripyrrane is condensed with a dicarbaldehyde derivative of the carbocyclic unit. nih.gov Other variations include azuliporphyrins and benziporphyrins, which incorporate azulene (B44059) and benzene (B151609) rings, respectively, into the porphyrin framework. nih.gov
Heteroanalogues of porphyrins involve the replacement of one or more nitrogen atoms in the pyrrole rings with other heteroatoms like oxygen, sulfur, or selenium. acs.org For example, oxaporphyrins (containing a furan (B31954) ring) and thiaporphyrins (containing a thiophene (B33073) ring) can be synthesized by condensing a furyl- or thienylpyrromethane with a dipyrromethanedicarbinol. acs.org These modifications significantly alter the electronic properties of the macrocycle; for instance, oxaporphyrins are notably more basic than their nitrogen-only counterparts. acs.org
The "breaking and mending" of porphyrins is a synthetic strategy that allows for the creation of various pyrrole-modified porphyrins containing different sized heterocycles. researchgate.netrsc.org A reversal of this strategy, termed "mending and breaking," has been used to create expanded pyrrole-modified porphyrins containing larger rings, such as an eight-membered triazocine-trione ring. rsc.org
Coordination Chemistry and Metallation of Tetraphenylporphyrin
Metallation Processes and Mechanism of Tetraphenylporphyrin Complexes
The insertion of a metal ion into the this compound macrocycle is a fundamental reaction in porphyrin chemistry. This process involves the replacement of the two inner hydrogen atoms of the porphyrin core with a metal ion. wikipedia.org The mechanism of this reaction has been a subject of extensive study and is understood to proceed through several key steps.
A proposed mechanism for metallation in solution involves an initial deformation of the porphyrin ring, followed by the formation of an outer-sphere association between the solvated metal ion and the porphyrin. researchgate.net Subsequently, a solvent molecule coordinated to the metal ion is exchanged for one of the pyrrolenine nitrogen atoms of the porphyrin. researchgate.net This is followed by the closure of the chelate ring with the expulsion of more solvent molecules, leading to the formation of a "sitting-atop" (SAT) complex. wikipedia.orgresearchgate.net In this intermediate, the metal ion sits (B43327) above the plane of the porphyrin ring, coordinated to one or two of the nitrogen atoms. wikipedia.orgacs.org The final steps involve the deprotonation of the two pyrrole (B145914) nitrogen atoms, allowing the metal ion to drop into the plane of the macrocycle to form the stable metalloporphyrin. researchgate.net
The nature of the solvent, the metal salt, and the reaction conditions significantly influence the kinetics and success of the metallation reaction. tandfonline.combmglabtech.com For instance, solvents must be chosen that can solubilize both the relatively nonpolar porphyrin and the often ionic metal salt. tandfonline.com
The kinetics of metal insertion into this compound generally follow a second-order rate law, being first-order with respect to both the porphyrin and the metal ion. researchgate.net The rate of this reaction is highly dependent on the specific metal ion being inserted. A general order of reactivity for metalloporphyrin formation has been observed as Cu(II) > Zn(II) > Mn(II) > Co(II) > Fe(II) > Ni(II). tandfonline.comresearchgate.net
The solvent plays a crucial role in the kinetics of metallation. For the reaction of this compound with zinc acetate, the reaction is fastest in halogenated solvents like dichloromethane (B109758) and chloroform (B151607), while it is significantly slower in highly polar solvents such as NMP, DMF, and DMSO. bmglabtech.com Temperature is another critical factor; for many metals, increasing the temperature enhances the rate and yield of metalloporphyrin formation. researchgate.net
The thermodynamics of metalloporphyrin formation have also been investigated. The sublimation enthalpy of this compound and its metal complexes provides insight into their crystal lattice energies. researchgate.net The enthalpy of formation for gas-phase TPP has been predicted using computational methods. kaust.edu.sa Calorimetric titration has been used to determine the thermodynamic characteristics (Kc, ΔH°, and ΔS°) of complex formation between zinc(II)this compound and various ligands, revealing the influence of solvation and ligand nature on the stability of the resulting complexes. researchgate.net
Table 1: Kinetic Data for Metallation of Porphyrins
| Metal Ion | Porphyrin | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| Cu(II) | N-methylthis compound | N,N-dimethylformamide | 25 | 289 ± 52 M⁻¹s⁻¹ | researchgate.net |
| Zn(II) | N-methylthis compound | N,N-dimethylformamide | 25 | 10.4 ± 0.8 M⁻¹s⁻¹ | researchgate.net |
| Co(II) | N-methylthis compound | N,N-dimethylformamide | 25 | 0.68 ± 0.04 M⁻¹s⁻¹ | researchgate.net |
| Mn(II) | N-methylthis compound | N,N-dimethylformamide | 25 | 0.010 ± 0.002 M⁻¹s⁻¹ | researchgate.net |
| Ni(II) | N-methylthis compound | N,N-dimethylformamide | 25 | 0.0003 M⁻¹s⁻¹ | researchgate.net |
| Cu(II) | 5,10,15,20-Tetraphenylporphyrin | Acetonitrile | 25 | (3.6 ± 0.1) x 10⁵ M⁻¹s⁻¹ (for SAT complex formation) | acs.org |
Demetalation, the removal of the central metal ion from a metalloporphyrin, is essentially the reverse of the metallation process. This reaction is typically induced by acidic conditions. oup.comuba.ar The stability of a metalloporphyrin towards demetalation varies greatly depending on the metal ion and the specific porphyrin ligand.
The demetalation of iron(III) this compound complexes has been studied in acetic acid containing concentrated HCl. oup.com This reaction follows pseudo-first-order kinetics and is facilitated by the presence of a reducing agent like iron(II) chloride, indicating a concurrent reduction and removal process. oup.com The rate of demetalation is significantly influenced by substituents on the phenyl rings of the TPP ligand. oup.com
For some metalloporphyrins, demetalation can be challenging. For example, nickel(II) this compound requires harsh conditions, such as concentrated sulfuric acid, to remove the metal center. rsc.org The stability of metalloporphyrins at solid-liquid interfaces has also been investigated, showing that porphyrin molecules adsorbed on a surface can be less prone to demetalation compared to when they are in solution. uba.ar In some cases, transmetalation can occur, where one metal ion in a metalloporphyrin is replaced by another, a process that can happen on surfaces under vacuum conditions. rsc.org
Diverse Metalloporphyrin Derivatives of this compound
The this compound ligand can accommodate a vast array of metal ions from across the periodic table, leading to a rich variety of metalloporphyrin complexes with diverse properties and applications. tandfonline.comjlu.edu.cn
Transition metals are the most common elements incorporated into the this compound core. sioc-journal.cnjlu.edu.cngaacademy.org The resulting complexes exhibit a wide range of coordination geometries, oxidation states, and electronic properties. The synthesis of these complexes is typically achieved by reacting the free-base porphyrin with a suitable transition metal salt in a high-boiling solvent like DMF or propionic acid. tandfonline.comresearchgate.net
Complexes of first-row transition metals such as manganese, iron, cobalt, nickel, copper, and zinc with TPP have been extensively synthesized and characterized. jlu.edu.cn For instance, iron(III) TPP complexes are often five-coordinate with a chloride ligand, [Fe(TPP)Cl], and are of great interest as models for the active sites of heme proteins. wikipedia.orgresearchgate.net Cobalt(II) TPP complexes can bind various ligands, and their behavior often mirrors that of ferrous porphyrins. wikipedia.org Copper(II) and Zinc(II) TPP complexes are also readily prepared and have been used in a variety of studies, including investigations into their photophysical properties and catalytic activities. tandfonline.comsioc-journal.cngaacademy.org
Second and third-row transition metals also form stable complexes with TPP. Rhodium(II) TPP complexes can exist as persistent metal-centered radicals and form complexes with small molecules like carbon monoxide and ethene. cdnsciencepub.com Ruthenium and osmium TPP complexes have been synthesized with carbene ligands, demonstrating the versatility of the porphyrin ligand in stabilizing unusual coordination environments. nih.gov
Table 2: Examples of Transition Metal this compound Complexes
| Complex | Metal Oxidation State | Typical Coordination Geometry | Notable Feature/Application Area | Reference |
|---|---|---|---|---|
| [Fe(TPP)Cl] | +3 | Square Pyramidal | Model for heme proteins, catalysis | wikipedia.orgresearchgate.net |
| [Co(TPP)] | +2 | Square Planar | Oxygen binding, catalysis | jlu.edu.cn |
| [Ni(TPP)] | +2 | Square Planar | Highly stable, used in catalytic studies | tandfonline.com |
| [Cu(TPP)] | +2 | Square Planar | Studied for electronic properties and catalysis | tandfonline.comsioc-journal.cn |
| [Zn(TPP)] | +2 | Square Planar (can be 5/6-coordinate) | Photophysical studies, catalysis | tandfonline.comgaacademy.org |
| [(TTiPP)Rh]• | +2 | Square Planar | Persistent metal-centered radical | cdnsciencepub.com |
| [Ru(TPP)(Ad)] | +2 | Square Pyramidal | Stable dialkylcarbene complex | nih.gov |
This compound also forms stable complexes with main group metals. The chemistry of these complexes is distinct from that of their transition metal counterparts. Tin(IV) porphyrins, for example, are particularly well-studied. The large Sn(IV) ion fits into the porphyrin core without significant distortion of the macrocycle. qut.edu.au These complexes are typically six-coordinate, with two axial ligands, and are diamagnetic. qut.edu.au The synthesis of tin(IV) TPP complexes can be achieved by reacting the free-base porphyrin with tin precursors like BuSnCl₃ or Bu₂SnCl₂. mdpi.com
Aluminum(III) and Indium(III) TPP complexes have been investigated for their catalytic activity, for instance, in the ring-opening polymerization of rac-lactide. rsc.org The Lewis acidity of the metal center plays a crucial role in their catalytic performance. rsc.org Magnesium(II) TPP is another important main group complex, though it is known to be susceptible to demetalation under acidic conditions. rsc.org
The coordination chemistry of f-block elements (lanthanides and actinides) with porphyrin-type ligands has been explored, often requiring modified or expanded porphyrin structures to accommodate the larger ionic radii of these metals. While standard this compound can form complexes with lanthanides, the conditions are often forcing, involving high-boiling solvents. chemistrydocs.com The products can include sandwich-type complexes like [Ln₂(tpp)₃]. chemistrydocs.com
Expanded porphyrins, such as texaphyrins, have proven to be more suitable ligands for f-element complexation. osti.gov These larger macrocycles can encapsulate lanthanide ions like Gadolinium(III), forming stable complexes. osti.gov The synthesis of lanthanide monoporphyrinates can also be achieved using lanthanide amide precursors. rsc.org
In the realm of actinides, uranium complexes with this compound have been synthesized. For example, the sandwich complex bis(5,10,15,20-tetraphenylporphyrinato)uranium(IV), [U(TPP)₂], has been prepared and characterized. researchgate.net The development of actinide chemistry with expanded porphyrinoids like grandephyrin has also been reported, highlighting the potential to create stable complexes with these large, radioactive elements. osti.gov
Advanced Characterization and Spectroscopic Investigations of Tetraphenylporphyrin
Spectroscopic Analysis of Tetraphenylporphyrin and its Derivatives
Spectroscopic methods are indispensable for probing the molecular intricacies of TPP. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, enabling a comprehensive understanding of its structure, bonding, and molecular integrity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of TPP in solution. The high degree of symmetry in TPP simplifies its ¹H and ¹³C NMR spectra, providing clear evidence for its aromaticity and the specific environments of its protons and carbon atoms. ulisboa.pt
The ¹H NMR spectrum of free-base TPP (H₂TPP) is characterized by distinct signals that reflect the different types of protons in the molecule. uni-muenchen.de The inner N-H protons appear significantly upfield, a hallmark of the diatropic ring current generated by the 18 π-electron aromatic system of the porphyrin macrocycle. ulisboa.pt Conversely, the β-pyrrole protons and the outer phenyl protons are deshielded and appear downfield. At room temperature, the rapid exchange of the two inner N-H protons among the four pyrrole (B145914) nitrogens results in an effective fourfold symmetry, simplifying the spectrum. ulisboa.pt
¹³C NMR spectroscopy further corroborates the structure, providing chemical shift data for the various carbon atoms. rsc.org Solid-state ¹³C NMR studies have also been employed, revealing splittings in the signals from pyrrole carbons, which are attributed to the kinetic effects of the central hydrogen atom migration within the solid lattice. tandfonline.com The detailed assignment of NMR signals is crucial for confirming the identity and purity of synthesized TPP and its derivatives. nih.gov
| Nucleus | Assignment | Chemical Shift (δ/ppm) | Source |
|---|---|---|---|
| ¹H NMR | N-H (inner protons) | -2.77 | rsc.org |
| ¹H NMR | Phenyl (meta and para) | 7.77-7.84 | rsc.org |
| ¹H NMR | Phenyl (ortho) | 8.26-8.27 | rsc.org |
| ¹H NMR | β-pyrrole | 8.90 | rsc.org |
| ¹³C NMR | C-meso | 120.18 | rsc.org |
| ¹³C NMR | C-1 (phenyl, attached to meso) | 142.20 | rsc.org |
| ¹³C NMR | C-2, C-6 (phenyl) | 134.60 | rsc.org |
| ¹³C NMR | C-3, C-5 (phenyl) | 126.73 | rsc.org |
| ¹³C NMR | C-4 (phenyl) | 127.75 | rsc.org |
| ¹³C NMR | C-β (pyrrole) | ~131.5 | rsc.org |
A distinctive feature in the IR spectrum of the free-base H₂TPP is the N-H stretching vibration, which appears as a band around 3370 cm⁻¹. isuct.ru This band's disappearance upon the insertion of a metal ion into the porphyrin core is a clear indicator of metalloporphyrin formation. researchgate.net The C-H stretching vibrations of the phenyl rings are typically observed in the 3000–3200 cm⁻¹ region. mdpi.com The region between 900 and 1600 cm⁻¹ is rich with information, containing stretching vibrations of C-C and C-N bonds within the macrocycle, as well as deformations of C-H bonds. isuct.ru For instance, the pyrrole ring breathing mode is often seen near 1000 cm⁻¹. rasayanjournal.co.in Upon oxidation of the porphyrin ring to a π-cation radical, new characteristic bands appear, which can help differentiate between ligand-centered and metal-centered redox processes. rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound | Source |
|---|---|---|---|
| 3370 | ν(N-H) stretching | H₂TPP | isuct.ru |
| 3000-3200 | ν(C-H) stretching of phenyl rings | TPP Derivatives | mdpi.com |
| 2925 | ν(C-H) stretching of phenyl fragments | H₂TPP | isuct.ru |
| ~1600 | Phenyl modes, C=C stretching | TPP Derivatives | mdpi.com |
| 1593 | Asymmetric ν(C=C) stretching | CuTPP | rasayanjournal.co.in |
| 1553 | ν(Cβ-Cβ) stretching and νs(Cα-Cm-Cα) | TPP (Raman) | mdpi.com |
| 1067 | Stretching vibrations of C-C and C-N bonds | CuTPP | rasayanjournal.co.in |
| 999 | Pyrrole ring breathing mode | CuTPP | rasayanjournal.co.in |
| 883 | Combination of ν(Ca1-Cb1) and ν(Ca2-Cb2) | H₂TPP | isuct.ru |
| 833 | In-plane distortion of the pyrrole ring | CuTPP | rasayanjournal.co.in |
Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and elemental composition of TPP. researchgate.netresearchgate.net Through various ionization methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI), TPP can be ionized and its mass-to-charge ratio (m/z) accurately measured. nih.gov
For TPP (C₄₄H₃₀N₄), the expected monoisotopic mass is approximately 614.25 g/mol . nih.gov Electron ionization mass spectrometry studies have shown a prominent molecular ion peak (M⁺) at m/z = 614, directly confirming the molecular formula. kaust.edu.sa A notable feature in the mass spectrum is often the presence of a doubly charged molecular ion (M²⁺) at m/z = 307. kaust.edu.sa The observation of this ion further validates the identity of the compound. kaust.edu.sa Techniques like ESI-MS are widely used for characterizing TPP and its metal complexes, while tandem MS (MS/MS) can be used to study fragmentation patterns, providing further structural information. nih.govrsc.org
| Observed Ion | m/z | Relative Intensity (%) | Interpretation | Source |
|---|---|---|---|---|
| [C₄₄N₄H₃₀]⁺ | 614 | 100 | Molecular Ion (M⁺) | kaust.edu.sa |
| [C₄₄N₄H₃₀]²⁺ | 307 | 13 | Doubly Charged Molecular Ion (M²⁺) | kaust.edu.sa |
X-ray Based Characterization Techniques for this compound
X-ray based techniques provide unparalleled insight into the solid-state structure and electronic properties of TPP. X-ray Diffraction (XRD) is essential for determining the precise three-dimensional arrangement of atoms in a crystal, while X-ray Photoelectron Spectroscopy (XPS) is used to analyze surface composition and chemical states.
X-ray Diffraction (XRD) on single crystals is the gold standard for determining the exact molecular structure of TPP, including bond lengths, bond angles, and the conformation of the macrocycle. jove.com TPP is known to crystallize in different polymorphic forms, with one common form belonging to the tetragonal crystal system. utrgv.edu
XRD studies reveal that the porphyrin macrocycle in TPP is not perfectly planar. publish.csiro.au It often adopts a non-planar conformation, such as a "ruffled" (S₄) or "saddle" distortion, where the pyrrole rings are tilted alternately above and below the mean plane of the molecule. publish.csiro.au These distortions arise from steric hindrance between the β-pyrrole hydrogens and the ortho-hydrogens of the phenyl groups. The precise degree of non-planarity can be influenced by the presence of a central metal ion, axial ligands, and crystal packing forces. nih.gov For example, single-crystal XRD analysis of a nickel(II) TPP complex confirmed a classic S₄ ruffling of the porphyrin core. publish.csiro.au Powder XRD is also used to identify the crystalline phase and assess the purity of bulk TPP samples. rasayanjournal.co.inutrgv.edu
| Compound | Crystal System | Space Group | Key Structural Finding | Source |
|---|---|---|---|---|
| H₂TPP | Tetragonal | - | Identified as tetragonal crystal structure. | utrgv.edu |
| [Ni(tpp)] | Tetragonal | I4/m | Porphyrin exhibits classic S₄ ruffling. Ni-N bond length of 1.931(2) Å. | publish.csiro.aupublish.csiro.au |
| [Fe(TPP)(NO)] | Tetragonal | - | Undergoes reversible phase change to triclinic at ~250 K. | nih.gov |
| H₂T(2',6'-DFP)P | Triclinic | P-1 | Nearly planar macrocycle. | ias.ac.in |
| CuT(3',5'-DFP)P | Tetragonal | I-42d | Significantly distorted macrocycle (saddle shape). | ias.ac.in |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of atoms within the top few nanometers of a material's surface. phi.com For TPP, XPS is particularly insightful for studying its interaction with substrates and the electronic changes that occur upon metalation. diamond.ac.uknih.gov
The N 1s core-level spectrum of free-base H₂TPP provides direct evidence of the two different nitrogen environments. isuct.rufinechem-mirea.ru It shows two distinct peaks: one at a higher binding energy (around 399.8 eV) corresponding to the protonated, aminic-type nitrogens (-NH-), and one at a lower binding energy (around 397.8 eV) for the unprotonated, iminic-type nitrogens (-N=). diamond.ac.ukisuct.ru This two-peak signature is a clear confirmation of the free-base structure. isuct.ru Upon metalation, these two environments become equivalent as the central metal atom binds to all four nitrogen atoms, resulting in a single, broader N 1s peak. finechem-mirea.ru The C 1s spectrum is more complex, consisting of overlapping peaks from the chemically inequivalent carbon atoms in the phenyl rings and the porphyrin macrocycle. isuct.ruinoe.ro The main aromatic C 1s peak is typically found around 284.5 eV. isuct.ru
| Core Level | Binding Energy (eV) | Assignment in H₂TPP | Source |
|---|---|---|---|
| N 1s | 399.8 | Protonated (aminic, -NH-) Nitrogen | diamond.ac.ukisuct.ru |
| N 1s | 397.8 | Unprotonated (iminic, -N=) Nitrogen | diamond.ac.ukisuct.ru |
| C 1s | 284.5 | Aromatic Carbon (unequivalent C atoms) | isuct.ru |
Scanning Probe Microscopy in Surface Science Studies of this compound
Scanning Probe Microscopy (SPM) has emerged as a pivotal tool for investigating the structural and electronic properties of this compound (TPP) at the single-molecule level. researchgate.netnih.gov Techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide real-space images of TPP molecules on various surfaces, enabling detailed studies of their self-assembly, conformational changes, and interactions with substrates and other molecules. researchgate.netunits.it
STM, in particular, allows for the investigation of the local density of electronic states, offering insights into the frontier molecular orbitals of TPP. rsc.orgacs.org This capability is crucial for understanding the behavior of TPP in molecular electronics and photocatalysis. lsu.edu Researchers have successfully employed STM and its spectroscopic variant, Scanning Tunneling Spectroscopy (STS), to characterize the adsorption geometries, electronic structure, and on-surface reactions of TPP on a range of conductive substrates. researchgate.netacs.org
Detailed Research Findings
Studies utilizing SPM have revealed the intricate details of TPP's behavior on surfaces. On coinage metal surfaces like Au(111) and Ag(111), TPP molecules are known to self-assemble into well-ordered monolayers. units.it The specific arrangement and conformation of the molecules within these assemblies are influenced by factors such as substrate type, surface temperature, and molecular coverage. researchgate.netunits.it
For instance, on Au(111), TPP can form different phases, including a close-packed arrangement and other visually distinct structures. researchgate.net The conformation of the TPP molecule, particularly the orientation of its phenyl rings relative to the porphyrin core, can adapt upon annealing. units.it Thermal annealing can induce a planarization of the molecule, where the phenyl rings rotate to become more parallel to the substrate plane, which is often accompanied by a dehydrogenation reaction. units.it
STM and STS have been instrumental in characterizing the electronic properties of different TPP species. researchgate.netrsc.org For example, using these techniques, researchers have been able to distinguish between TPP in a saddle conformation, TPP adsorbed on top of a gold atom, and a metalated TPP molecule. researchgate.netresearchgate.net
The on-surface metalation of TPP is a significant area of research where SPM provides invaluable insights. By introducing metal atoms to a TPP-covered surface under ultra-high vacuum conditions, scientists can induce and observe the formation of metallo-tetraphenylporphyrin complexes in situ. acs.orgacs.org For example, the interaction of cerium atoms with TPP on a Ag(111) surface leads to the formation of a novel Ce-TPP species, which can be clearly identified by intramolecular features in STM images. acs.org Similarly, the temperature-dependent reaction of TPP with a Cu(111) substrate to form Copper(II)-tetraphenylporphyrin (CuTPP) has been studied in detail, revealing transformations in both chemical structure and molecular orientation. acs.org
Kelvin Probe Force Microscopy (KPFM) has also been employed to study TPP on surfaces, providing information on the local work function and helping to identify electronically distinct species. researchgate.netresearchgate.net
The following interactive data tables summarize key findings from various SPM studies on this compound.
SPM Studies of TPP on Different Substrates
| Substrate | SPM Technique(s) | Key Observations | Reference |
|---|---|---|---|
| Au(111) | STM, STS, KPFM | Formation of ordered close-packed and other phases; identification of saddle conformation, atop-adsorbed, and metalated species; thermally induced cyclodehydrogenation. | researchgate.netrsc.org |
| Ag(111) | STM, STS | Self-assembly into monolayers; conformational adaptation upon annealing; in-situ metalation with Ce and other metals. | units.itacs.org |
| Cu(111) | STM, XPS | Temperature-dependent self-metalation to form CuTPP; changes in molecular orientation with annealing. | acs.org |
| HOPG (Highly Oriented Pyrolytic Graphite) | STM | Formation of well-ordered double-layer structures. | researchgate.net |
| Si(111) | AFM | Covalent coupling to the surface via a O-Sn-O bridge to form Sn-TPP. | lsu.edu |
Electronic Properties of TPP Derivatives Investigated by STS
| TPP Derivative | Substrate | Key Findings from STS/dI/dV Mapping | Reference |
|---|---|---|---|
| ZnTPP and its cyclodehydrogenation products | Au(111) | Investigation of electronic properties and spatial distribution of frontier molecular orbitals. | rsc.org |
| Ce-TPP | Ag(111) | Identification of molecular resonances and visualization of the local electronic density distribution of occupied states. | acs.org |
| AuTPP | Au(111) | Real-space imaging and local spectroscopy of frontier molecular orbitals, identifying the Au3+ oxidation state. | acs.org |
| Co-TPP | Ag(111) | Characterization of electronic structure and comparison with Ce-TPP. | acs.org |
Photophysical and Photochemical Processes in Tetraphenylporphyrin
Absorption and Emission Properties of Tetraphenylporphyrin
Soret and Q-Band Transitions and Electronic Excitation
The electronic absorption spectrum of this compound (TPP), like other porphyrins, is characterized by two main features in the ultraviolet-visible region: the intensely absorbing Soret band and the weaker Q-bands. lasalle.edudtic.milumb.eduresearchgate.net These absorptions arise from π-π* transitions within the highly conjugated 18 π-electron macrocycle. lasalle.eduumb.eduresearchgate.net
The origin of these bands is explained by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs), a_1u and a_2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair (e_g). ionicviper.org Electronic transitions from these HOMOs to the LUMOs result in two excited singlet states, S1 and S2. lasalle.edu The transition to the second excited state (S2) is strongly allowed and gives rise to the intense Soret band, typically located around 400-420 nm. lasalle.eduumb.edu In contrast, the transition to the first excited state (S1) is formally forbidden but gains intensity through vibronic coupling, resulting in the much weaker Q-bands observed in the visible region (around 500-700 nm). lasalle.eduumb.eduresearchgate.net
In free-base this compound (H₂TPP), the presence of the two inner hydrogens reduces the molecular symmetry from D₄h (in metalloporphyrins) to D₂h. ionicviper.org This reduction in symmetry removes the degeneracy of the LUMOs, causing a splitting of the Q-bands. ionicviper.org Consequently, the absorption spectrum of H₂TPP typically displays four distinct Q-bands. ionicviper.org These are often labeled as Q_x(0,0), Q_x(1,0), Q_y(0,0), and Q_y(1,0), representing electronic transitions along the x and y axes of the molecule, with associated vibrational components. researchgate.net The lower energy bands are the 0-0 transitions (from a ground vibrational state to a ground vibrational state), while the higher energy bands are 0-1 transitions, involving the first excited vibrational state. ionicviper.org
Upon excitation to a higher excited state, such as the S2 state (Soret band), the molecule undergoes very rapid internal conversion to the lowest singlet excited state, S1 (Q-band state), typically within femtoseconds. researchgate.netrsc.orgnih.gov This is why fluorescence is observed only from the S1 state. lasalle.edu
Fluorescence Quantum Yield and Singlet Excited-State Lifetime Studies
The de-excitation of the lowest singlet excited state (S1) of this compound can occur through radiative decay (fluorescence) or non-radiative pathways, including intersystem crossing to the triplet state and internal conversion. sciengine.com The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), while the duration the molecule spends in the S1 state is known as the singlet excited-state lifetime (τ_S). sciengine.comrsc.org
These photophysical parameters are sensitive to the molecular environment, such as the solvent, and the presence of substituents on the phenyl rings. rsc.org For instance, efficient fluorescence quenching was observed when a porphyrin was linked to a quinone unit, with the quantum yield decreasing in more polar solvents, an effect attributed to partial charge separation in the excited state. rsc.org A comprehensive review of literature values for H₂TPP reported that the recommended value for the fluorescence quantum yield is 0.090 and the singlet lifetime is 12.8 ns in argon-purged toluene (B28343). osti.govscispace.com In the presence of air, these values decrease to 0.070 and 9.9 ns, respectively, due to quenching by molecular oxygen. osti.govscispace.com
The rate constants for radiative (k_f) and non-radiative (k_nr) deactivation are related to the quantum yield and lifetime by the equations: Φ_F = k_f / (k_f + k_nr) 1/τ_S = k_f + k_nr sciengine.com
These relationships allow for the calculation of the individual rate constants from experimental measurements. Studies on substituted tetraphenylporphyrins have shown that the non-radiative deactivation rates can be correlated with the electronic properties (electron-donating or withdrawing nature) of the substituents. rsc.org
| Compound | Solvent | Quantum Yield (Φ_F) | Lifetime (τ_S) (ns) | Conditions | Source |
| H₂TPP | Toluene | 0.13 | - | - | sciengine.com |
| H₂TPP | Toluene | 0.090 | 12.8 | Ar-purged | osti.govscispace.com |
| H₂TPP | Toluene | 0.070 | 9.9 | In air | osti.govscispace.com |
| H₂TPP | Benzene (B151609) | - | - | - | rsc.org |
| H₂TPP | DMF | 0.11 | 10.0 - 11.1 | - | nih.gov |
| ZnTPP | Toluene | 0.030 | 2.1 | Ar-purged | osti.govscispace.com |
| ZnTPP | Toluene | 0.029 | 2.0 | In air | osti.govscispace.com |
Excited State Dynamics and Energy Transfer in this compound
Internal Conversion and Intersystem Crossing Pathways
Following electronic excitation, this compound undergoes a series of rapid deactivation processes. When excited to higher-lying singlet states like S2 (Soret band), the molecule rapidly relaxes to the lowest excited singlet state, S1 (Qx state), through internal conversion (IC). rsc.orgaip.org This S2 → S1 IC is an ultrafast process, occurring on a timescale of less than 100 femtoseconds. researchgate.netnih.gov Subsequent vibrational relaxation and thermal equilibration within the S1 manifold take place on the femtosecond to picosecond timescale. researchgate.netaip.org
From the thermally equilibrated S1 state, the primary non-radiative decay pathway for free-base porphyrins is intersystem crossing (ISC) to the lowest triplet state (T1). researchgate.netrsc.org This process involves a change in the spin multiplicity of the excited electron, which is formally forbidden by selection rules. rsc.org However, in free-base porphyrins, the ISC is efficient due to the long lifetime of the S1 state (on the nanosecond scale) and vibronic coupling, which facilitates the transition. rsc.org Specifically, out-of-plane vibrational modes are thought to enable the high yield of the ISC process. rsc.org Structural distortions of the porphyrin macrocycle can enhance the rates of both internal conversion and intersystem crossing. acs.org
Higher excited states (Qy, B) are transformed to the lowest singlet excited state (Qx) via ultrafast internal conversion. rsc.org The nanosecond lifetime of the Qx state, combined with vibronic coupling, facilitates an efficient intersystem crossing to the lowest triplet state (T1). rsc.org
Triplet State Formation and Lifetimes
The formation of the triplet state (T1) via intersystem crossing from the S1 state is a crucial process in the photochemistry of this compound. rsc.orguc.pt The efficiency of this process is described by the triplet quantum yield (Φ_T), which is high for TPP and its derivatives. dtic.mil The triplet state is a long-lived species compared to the singlet excited state, with lifetimes extending into the microsecond or even millisecond range in the absence of quenchers. rsc.orguc.pt
The long lifetime of the T1 state is a key property that allows it to participate in various photochemical reactions, most notably the sensitization of singlet oxygen. rsc.orguc.ptnih.gov The energy of the triplet state must be sufficient to excite ground-state triplet oxygen (³Σg⁻) to its highly reactive singlet state (¹Δg). rsc.orguc.pt
The decay of the triplet state can be influenced by several factors, including concentration and the presence of oxygen. At high concentrations, triplet-triplet annihilation can become a significant decay channel. rsc.org In the presence of oxygen, the dominant decay pathway is triplet-energy transfer to O₂, leading to the formation of singlet oxygen and the return of the porphyrin to its singlet ground state. rsc.org The lifetime of the triplet state of a related porphyrin, 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin, was found to be greater than 200 nanoseconds, and dependent on oxygen concentration, it could exceed 1 microsecond. rsc.org The triplet state lifetimes of various platinum(II) meso-tetraarylporphyrins have been measured in the range of 40-60 microseconds in deoxygenated DMF. nih.gov
| Compound | Lifetime (τ_T) | Conditions | Source |
| 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin | > 200 ns | Aqueous solution | rsc.org |
| 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin | > 1 µs | Dependent on O₂ concentration | rsc.org |
| Pt(II) meso-tetraarylporphyrins | 40 - 60 µs | Deoxygenated DMF | nih.gov |
| Zinc this compound | 1.1 x 10⁻³ s | Ethanol/water colloidal solution | researchgate.net |
Photochemical Reactivity of this compound
The photochemical reactivity of this compound is largely dictated by the properties of its long-lived triplet state. rsc.orgnih.gov A primary and extensively studied reaction is its role as a photosensitizer for the generation of singlet oxygen (¹O₂). nih.gov The mechanism begins with the absorption of light, population of the S1 state, and efficient intersystem crossing to the T1 state. nih.gov The triplet porphyrin then transfers its energy to ground-state molecular oxygen (³O₂), a triplet species, to produce the highly reactive singlet oxygen. rsc.orgnih.gov This ability makes TPP and its derivatives effective agents in photodynamic therapy and as photocatalysts for oxidation reactions. lasalle.edunih.gov
The photochemical reactivity of TPP derivatives can also involve direct reactions with other molecules. For example, studies on magnesium this compound (MgTPP) have shown that it can react with molecular oxygen under irradiation to form a stable 1:1 adduct. researchgate.netacs.org The reaction kinetics were found to follow a pseudo-first-order rate law. acs.org Similarly, MgTPP has been shown to react photochemically with sulfur dioxide (SO₂) and carbon disulfide (CS₂). researchgate.netasianpubs.org In the reaction with SO₂, the gas was reduced to S²⁻ by the excited MgTPP. researchgate.net
The photoreactivity of zinc this compound (ZnTPP) has been investigated in the presence of photoexcited cadmium sulfide (B99878) (CdS) nanoparticles. scispace.comkab.ac.ug In this system, the photodecomposition of ZnTPP is linked to the formation of isopropyl free radicals from the 2-propanol solvent, which then react with ZnTPP to form a radical anion (ZnTPP•−). scispace.com This radical anion can subsequently react with oxygen to form superoxide (B77818) species. scispace.com These examples highlight the diverse photochemical pathways available to this compound, extending beyond singlet oxygen sensitization to include electron transfer and adduct formation.
Singlet Oxygen Generation Mechanisms and Efficiency
This compound (TPP) and its derivatives are renowned for their capacity to generate singlet oxygen (¹O₂) upon irradiation with visible light. nih.gov This process is of significant interest in fields such as photodynamic therapy and photocatalysis. The generation of singlet oxygen is predominantly governed by a Type II photosensitization mechanism. uc.pt
The quantum yield of singlet oxygen generation by TPP has been measured in various solvents, showing a dependence on the local environment. These values are often determined relative to a standard photosensitizer by measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm or through chemical trapping methods. rsc.orgrsc.org For instance, TPP in dichloromethane (B109758) has a reference quantum yield of 0.60. rsc.org Photoacoustic calorimetry has been used to determine the singlet oxygen quantum yield of TPP in toluene to be 0.67. uc.pt The efficiency of singlet oxygen generation is directly related to the triplet state quantum yield and the efficiency of energy transfer to molecular oxygen. researchgate.net
Photoinduced Electron Transfer Processes
Upon photoexcitation, this compound can participate in electron transfer reactions, acting as either an electron donor or an electron acceptor depending on the reaction partner and conditions. researchgate.netnih.gov These photoinduced electron transfer (PET) processes are fundamental to applications in artificial photosynthesis, molecular electronics, and photocatalysis. nih.govmdpi.com
The process is initiated by the absorption of light, which populates an excited state of the porphyrin, typically the lowest excited singlet (¹TPP) or triplet (³TPP) state. researchgate.netresearchgate.net These excited states are both stronger reducing and oxidizing agents than the ground state, enabling them to transfer an electron to a suitable acceptor or accept an electron from a suitable donor.
A well-studied example involves the interaction of zinc this compound (ZnTPP) with fullerenes such as C₆₀. researchgate.net In polar solvents, electron transfer can occur from the ground state of ZnTPP to the excited triplet state of C₆₀. researchgate.net Alternatively, when the porphyrin is the predominantly photoexcited species, the excited triplet state of ZnTPP (³ZnTPP*) can donate an electron to the ground state of C₆₀, forming a porphyrin radical cation (ZnTPP•⁺) and a fullerene radical anion (C₆₀•⁻). researchgate.net The formation of these transient radical ions is often confirmed using nanosecond laser flash photolysis by observing their characteristic absorption bands in the near-IR region. researchgate.net
The efficiency and dynamics of PET are highly dependent on the solvent, the distance and orientation between the donor and acceptor, and the free energy change of the reaction. In covalently linked porphyrin-fullerene dyads, intramolecular photoinduced charge separation can occur at extremely high rates, on the order of 10¹⁰ s⁻¹, via the excited singlet state of the porphyrin. worldscientific.com The resulting charge-separated state can have a lifetime in the nanosecond range, which is crucial for the utilization of the separated charges before they recombine.
The control of PET has been demonstrated in supramolecular systems. For instance, the complexation of water-soluble TPP derivatives with polymers like polyvinylpyrrolidone (B124986) (PVP) can hinder the back-electron transfer from the reduced acceptor to the oxidized porphyrin, thereby increasing the yield of the final electron transfer products. mdpi.com This strategy mimics natural photosynthetic systems where a protein matrix orchestrates the electron transfer steps. mdpi.com
Computational and Theoretical Chemistry Studies of Tetraphenylporphyrin
Density Functional Theory (DFT) Applications in Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of porphyrin-based systems due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are instrumental in predicting and analyzing the geometric and electronic parameters of tetraphenylporphyrin.
Researchers commonly employ DFT to optimize the molecular structure of TPP, determining key parameters such as bond lengths and angles. nih.gov The choice of functional is crucial for obtaining accurate results, with the B3LYP functional being one of the most frequently used for predicting the geometries of both ground and excited states of photosensitizers like TPP. nih.govresearchgate.net Other functionals, such as M06, are also gaining traction in the field. nih.gov
Beyond geometric parameters, DFT is used to explore the electronic properties of TPP. These calculations provide valuable information about frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy levels. researchgate.netnih.gov This information is critical for understanding the molecule's reactivity and its behavior in processes like electron transfer. The interpretation of experimental data, such as valence state and core level emission spectra from surface photoelectron spectroscopies, is often guided by DFT numerical experiments on the gas-phase molecule. researchgate.netrsc.org For instance, a combined experimental and theoretical study of TPP films deposited on SiO2/Si(100) surfaces utilized DFT to provide a comprehensive overview of the molecule's chemical properties. researchgate.netrsc.org
Table 1: Common DFT Functionals Used for this compound Ground State Properties
| Functional | Type | Common Applications |
| B3LYP | Hybrid GGA | Geometry optimization, electronic properties. nih.govresearchgate.net |
| M06 | Hybrid meta-GGA | Gaining popularity for ground state calculations. nih.gov |
| PBE | GGA | Used with van der Waals corrections for geometry relaxations. rsc.org |
| HSE06 | Range-separated hybrid | Electronic structure of porphyrins on surfaces. rsc.org |
Time-Dependent Density Functional Theory (TDDFT) in Excited State Calculations
Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to study the excited state properties of molecules. q-chem.comuci.edu It is the workhorse for theoretical investigations into the photochemical properties of photosensitizers like this compound. nih.gov TDDFT calculations are crucial for predicting and interpreting the electronic absorption spectra of TPP, which are characterized by an intense Soret band (or B band) and weaker Q-bands in the visible region. nih.govchemrxiv.orgwikipedia.org
The accuracy of TDDFT calculations is highly dependent on the choice of the exchange-correlation functional. rsc.org For simulating the UV-Vis spectra of porphyrins, functionals such as B3LYP, CAM-B3LYP, and PBE0 are frequently employed and have been shown to provide results that are in good agreement with experimental data. nih.gov For example, a detailed TDDFT study on the effect of diprotonation on the UV-vis-NIR spectra of free-base this compound utilized various functionals and found that B3LYP and its range-separated counterpart CAMY-B3LYP yielded Q-band redshifts that agreed well with experimental observations. nih.gov In some cases, generalized gradient approximations like OLYP have been used, but they can sometimes predict excessively large redshifts for the Q bands. nih.govacs.org
TDDFT is also applied to determine the geometries of the first excited states of TPP and its metal complexes. nih.gov For instance, the geometries of the first excited state of this compound and Zn-TPP have been determined using the B3LYP functional with a TZVP basis set. nih.gov These calculations are essential for understanding the structural changes that occur upon photoexcitation.
Table 2: Comparison of Experimental and TDDFT Calculated Absorption Maxima (nm) for this compound (H₂TPP)
| Band | Experimental λmax (nm) | Calculated λmax (nm) (Functional/Basis Set) | Reference |
| Soret (B) | 417 | 443 (OLYP/STO-TZ2P, diprotonated) | nih.gov |
| Q | 646 | 659 (OLYP/STO-TZ2P, diprotonated) | nih.gov |
Note: The calculated values are for the diprotonated form in a specific solvent model, which can cause shifts compared to the neutral molecule in other environments.
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations provide deep insights into the electronic structure and bonding of this compound and its metal complexes (metallotetraphenylporphyrins, MTPPs). These studies are fundamental to understanding the origin of their unique optical and chemical properties.
The electronic structure of porphyrins is often described by the Gouterman four-orbital model, which considers the transitions between two HOMOs (a₁ᵤ and a₂ᵤ) and a doubly degenerate LUMO (e₉). researchgate.netchemrxiv.org DFT calculations have been extensively used to analyze the frontier molecular orbitals of TPP and its derivatives. researchgate.net These calculations help to rationalize the observed electronic transitions, such as the Soret and Q bands, which arise from π → π* transitions within the porphyrin macrocycle. ulisboa.ptrsc.org
In metalloporphyrins, the nature of the central metal ion and its interaction with the porphyrin ring significantly influence the electronic structure. umb.edu Quantum chemical calculations have been employed to investigate the bonding between the metal and the four nitrogen atoms of the porphyrin core. umb.edu These studies reveal the degree of covalent and ionic character in the metal-ligand bonds and how the d-orbitals of the metal interact with the π-system of the porphyrin. For instance, in hypsoporphyrins, which contain metals with filled dπ orbitals, there is significant metal dπ to porphyrin π* back-bonding, leading to a blue shift in the electronic absorptions. ulisboa.pt In contrast, regular metalloporphyrins with closed-shell metal ions like Zn(II) show little effect on the porphyrin's π to π* energy gap. ulisboa.pt
The symmetry of the molecule plays a crucial role in its electronic structure. Free-base TPP has D₂h symmetry, resulting in non-degenerate molecular orbitals. ulisboa.pt Upon metalation, the symmetry increases to D₄h, leading to doubly degenerate orbitals and a simplification of the visible spectrum. ulisboa.pt
Table 3: Key Molecular Orbitals in this compound based on the Gouterman Model
| Orbital | Symmetry (D₄h) | Description |
| HOMO | a₁ᵤ(π) | Highest Occupied Molecular Orbital |
| HOMO-1 | a₂ᵤ(π) | Highest Occupied Molecular Orbital |
| LUMO | e₉(π*) | Lowest Unoccupied Molecular Orbital (doubly degenerate) |
Modeling Photophysical Pathways and Reaction Mechanisms
Computational modeling is a powerful tool for unraveling the complex photophysical pathways and reaction mechanisms of this compound following light absorption. Upon excitation, TPP can undergo several processes, including fluorescence, intersystem crossing to the triplet state, and internal conversion.
TDDFT calculations are employed to model these pathways by calculating the energies of excited states and the couplings between them. mdpi.com This allows for the investigation of processes like intersystem crossing, which leads to the formation of the triplet state, a key intermediate in photodynamic therapy. nih.gov For instance, studies on Cu(II)-porphyrins have used DFT and TDDFT to highlight the role of ligand-to-metal charge-transfer states in directing the system towards either intersystem crossing or coordinative expansion. mdpi.com
Femtosecond time-resolved absorbance measurements, often complemented by theoretical calculations, can track the dynamics of these excited states. mdpi.com For example, such studies on a water-soluble copper porphyrin have shown that crossing to the triplet hypersurface occurs on a timescale of approximately 140 fs. mdpi.com
The photophysical parameters of TPP, such as the fluorescence quantum yield (Φf) and the singlet excited-state lifetime (τS), are crucial for understanding its behavior. researchgate.net While these are often determined experimentally, theoretical models can provide insights into the factors that influence these properties. A comprehensive review of the literature has established benchmark values for these parameters in different environments. researchgate.netosti.gov For H₂TPP in deaerated toluene (B28343), the fluorescence quantum yield is approximately 0.090, and the singlet lifetime is around 12.8 ns. researchgate.net These values are essential for validating and calibrating theoretical models of TPP's photophysics.
Table 4: Key Photophysical Parameters for H₂TPP in Toluene
| Parameter | Value (Aerated) | Value (Deaerated/Ar-purged) | Reference |
| Fluorescence Quantum Yield (Φf) | 0.070 | 0.090 | researchgate.net |
| Singlet Excited-State Lifetime (τS) | 9.9 ns | 12.8 ns | researchgate.net |
Research Applications of Tetraphenylporphyrin and Its Derivatives
Catalysis and Redox Chemistry Mediated by Tetraphenylporphyrin
The catalytic activity of this compound, particularly when complexed with a metal ion, is a cornerstone of its research applications. These metalloporphyrins are adept at mediating a variety of chemical transformations, leveraging their ability to exist in multiple oxidation states and to coordinate with various substrates.
Oxidation and Reduction Reactions
Metalloporphyrins, especially those containing iron, are potent catalysts for a range of oxidation and reduction reactions. nih.govroyalsocietypublishing.orgacs.org They are often used as models for the active sites of cytochrome P-450 enzymes, which are crucial for metabolic oxidation processes in biological systems. nih.govacademie-sciences.fr
In the realm of oxidation, iron(III) this compound chloride ([Fe(TPP)Cl]) has been shown to catalyze the hydroxylation of saturated C-H bonds in molecules like cyclohexane (B81311) and adamantane, using iodosylbenzene as the oxidant to produce the corresponding alcohols. nih.gov Manganese-containing tetraphenylporphyrins have also demonstrated high yields in similar oxidation reactions. nih.gov The oxidation of 2-methylnaphthalene (B46627) to produce 2-methyl-1,4-naphthoquinone (Vitamin K3) and 6-methyl-1,4-naphthoquinone (B15433) has been achieved using water-soluble manganese or iron porphyrins with potassium monopersulfate as the oxidant. capes.gov.br The mechanism for these oxidations is often proposed to be a cytochrome P-450-type oxygenation, involving the transfer of an oxygen atom. capes.gov.br
Conversely, iron tetraphenylporphyrins are pivotal in reduction reactions, most notably the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO2RR). acs.orgosti.govnih.govacs.orgnih.govresearchgate.net A detailed kinetic and thermochemical study of the ORR catalyzed by iron this compound in N,N'-dimethylformamide has elucidated the mechanism, identifying the reduction of the ferric porphyrin to a ferrous state, which then reversibly binds oxygen. osti.govnih.govacs.orgnih.gov The rate-determining step is the protonation of the resulting ferric-superoxide complex. osti.govacs.orgnih.gov
The electrochemical reduction of carbon dioxide is another area where iron tetraphenylporphyrins excel. acs.orgucsd.edunih.govresearchgate.netresearchgate.netrsc.orgfrontiersin.orgmdpi.comacs.org These catalysts typically undergo a series of one-electron transfers to form the catalytically active Fe(0) state. acs.org The primary product of this reduction is often carbon monoxide (CO), though the formation of formate (B1220265) has also been observed. ucsd.edu The efficiency and lifetime of the catalyst can be significantly enhanced by the addition of Lewis acid cations like Mg2+, Ca2+, and Li+. ucsd.edu
| Catalyst System | Reaction Type | Substrate | Product(s) | Key Findings |
| [Fe(TPP)Cl] / Iodosylbenzene | Oxidation | Cyclohexane | Cyclohexanol | Catalyzes hydroxylation of saturated C-H bonds. nih.gov |
| Mn or Fe porphyrins / KHSO5 | Oxidation | 2-Methylnaphthalene | Vitamin K3, 6-Methyl-1,4-naphthoquinone | Quantitative oxidation in aqueous solution. capes.gov.br |
| Fe(TPP) | Oxygen Reduction | O2 | H2O | Mechanism involves formation of a ferric-superoxide intermediate. osti.govnih.govacs.orgnih.gov |
| Fe(TPP) / Lewis Acids | CO2 Reduction | CO2 | CO, Formate | Lewis acids enhance catalytic efficiency and lifetime. ucsd.edu |
C-H Bond Activation and Functionalization
The ability of metalloporphyrins to activate and functionalize otherwise inert C-H bonds is a significant area of research, offering pathways to valuable chemical products from simple hydrocarbon feedstocks. nih.govmdpi.comrsc.orgresearchgate.net Iron porphyrin complexes are particularly effective in mediating these transformations through carbene-transfer reactions. mdpi.comacs.org
For instance, iron(III) porphyrin complexes can catalyze C-H insertion reactions using diazo compounds as carbene sources. mdpi.comacs.org The reaction of cyclohexane with methyl 2-aryldiazoacetates, catalyzed by Fe(TPP)Cl, proceeds at a relatively low temperature of 60°C with good yields. acs.org Mechanistic studies suggest the involvement of an electrophilic iron-carbene complex as the key intermediate in the catalytic cycle. acs.org The rate of these reactions can be influenced by the electronic properties of the substituents on the diazo compound. acs.org This methodology has been applied to the direct C-H functionalization of aromatic compounds, although controlling selectivity between different types of C-H bonds can be challenging. mdpi.com
Photocatalysis under Visible Light Irradiation
This compound and its derivatives are excellent photosensitizers, capable of absorbing visible light and initiating chemical reactions, a property exploited in photocatalysis. rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netacs.orgnih.govrsc.org This approach is considered a green chemistry protocol as it utilizes light as an energy source. rsc.orgresearchgate.net
TPP has been used in conjunction with semiconductor materials like titanium dioxide (TiO2) and tungsten(VI) oxide (WO3) to create hybrid photocatalysts. rsc.orgrsc.orgresearchgate.net Anchoring TPP onto the surface of these materials extends their spectral response into the visible region, promoting the generation of electron-hole pairs and facilitating charge separation, which are crucial for photocatalytic activity. rsc.orgrsc.orgresearchgate.net A TPP/TiO2 hybrid has shown excellent activity for the photoreduction of CO2 to carbon monoxide and methane (B114726) under visible light. rsc.org Similarly, a TPP/WO3/exfoliated graphite (B72142) nanocomposite has demonstrated high efficiency in degrading organic dyes. rsc.orgresearchgate.net
Nickel(II) this compound (NiTPP) has been identified as a robust and cost-effective visible-light-induced photoredox catalyst. researchgate.net It can participate in both oxidative and reductive quenching pathways, enabling a variety of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation. researchgate.net The photophysical and electrochemical properties of TPP derivatives can be tuned by introducing different substituents, which affects their redox potentials in both the ground and excited states. mdpi.comnih.gov
Carbon Dioxide Reduction Catalysis
The catalytic reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a critical area of research aimed at addressing climate change and energy demands. researchgate.netucsd.edunih.govresearchgate.netresearchgate.netrsc.orgfrontiersin.orgmdpi.comrsc.orgrsc.org Iron this compound complexes have emerged as highly promising catalysts for this transformation, particularly for the selective conversion of CO2 to carbon monoxide (CO). ucsd.edunih.gov
The mechanism often involves the electrochemical or photochemical reduction of the iron center to a low-valent state, which then binds and activates the CO2 molecule. ucsd.edunih.gov The efficiency of these catalysts can be significantly improved through molecular engineering. For example, introducing phenol (B47542) groups and fluorine substituents into the TPP structure has led to a highly efficient catalyst for the CO2-to-CO conversion, exhibiting near-quantitative faradaic yield, low overpotential, and high turnover frequency. nih.gov The pendant acid groups help to stabilize the key CO2-catalyst intermediate through hydrogen bonding and provide a high local proton concentration. nih.gov
Furthermore, the delivery of CO2 to the catalytic sites can be enhanced by using "CO2 shuttles" like triethanolamine, which captures CO2 and delivers it to the FeTPP catalyst, thereby increasing the electrocatalytic current for CO2 reduction by more than threefold compared to using ethanol. researchgate.netresearchgate.net Photocatalytic systems, such as iron porphyrin supported on defective titanium dioxide, have also shown promise for CO2 reduction, producing methane with good selectivity under visible light irradiation. rsc.org
| Catalyst System | Reaction | Product(s) | Key Features |
| Fe(TPP) with ortho, ortho'-phenol and perfluorinated phenyl groups | Electrochemical CO2 Reduction | CO | High selectivity, low overpotential, high turnover frequency. nih.gov |
| Fe(TPP) with triethanolamine | Electrochemical CO2 Reduction | CO | Triethanolamine acts as a CO2 shuttle, enhancing reaction current. researchgate.netresearchgate.net |
| FeTPP on defective TiO2 | Photocatalytic CO2 Reduction | CH4 | Synergistic effect of oxygen vacancies and FeTPP improves efficiency and selectivity. rsc.org |
| TPP/P25 (TiO2) hybrid | Photocatalytic CO2 Reduction | CO, CH4 | TPP extends light absorption and promotes charge separation. rsc.org |
This compound in Photodynamic Therapy (PDT) Research
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which can selectively destroy diseased tissues, such as tumors. scilit.commdpi.comnih.govresearchgate.nettandfonline.comnih.govnih.govnih.govrsc.orgfrontiersin.orgresearchgate.netmdpi.comresearchgate.net this compound and its derivatives are fundamental structures in the development of new photosensitizers for PDT. scilit.comnih.gov
Photosensitizer Development and Optimization
The ideal photosensitizer for PDT should possess several key characteristics, including strong absorption in the red to near-infrared region of the spectrum (the "phototherapeutic window"), a high quantum yield of singlet oxygen generation, good selectivity for target tissues, and low dark toxicity. scilit.comresearchgate.netnih.govmdpi.com Researchers have focused on modifying the basic TPP structure to enhance these properties. scilit.comtandfonline.comnih.gov
One strategy involves the introduction of silyl (B83357) groups to water-soluble TPP derivatives. scilit.com This modification has been shown to improve the quantum yield of singlet oxygen sensitization, enhance cellular uptake, and increase selective accumulation in tumors, leading to significantly enhanced in vivo PDT activity. scilit.com
Another approach is to conjugate the porphyrin with other molecules to improve targeting and efficacy. For example, linking TPP to platinum complexes or arene ruthenium units has been explored to create multifunctional agents with both photodynamic and chemotherapeutic properties. tandfonline.com The synthesis of porphyrin derivatives with triazole moieties has also been investigated for their photodynamic activity against bladder cancer cells. nih.gov
The delivery of hydrophobic photosensitizers like TPP is another challenge. rsc.orgfrontiersin.org Encapsulation within nanocarriers, such as liposomes or hydrogels, can improve their stability, bioavailability, and targeted delivery. mdpi.comrsc.org For instance, incorporating TPP into hydroxypropyl cellulose (B213188) hydrogels creates a controlled release system for topical PDT. mdpi.com The development of self-assembling porphyrin-based photosensitizers, formed by conjugating hydrophobic porphyrins to hydrophilic polymers, is another promising avenue for creating nanostructured delivery systems. frontiersin.org
Computational studies are also being employed to design and screen new porphyrin-based photosensitizers with optimized electronic and photophysical properties for PDT applications. researchgate.netrsc.org
Cellular Uptake and Localization Studies
The efficacy of this compound (TPP) and its derivatives in biomedical applications, particularly in photodynamic therapy (PDT), is critically dependent on their ability to be taken up by target cells and to localize in specific subcellular compartments. Research has shown that the chemical structure of TPP derivatives significantly influences these processes.
The hydrophilicity and lipophilicity of the molecule are determining factors for its interaction with and transport across the cell membrane. Porphyrins, possessing a hydrophobic core and the potential for peripheral hydrophilic groups, can navigate through the cell membrane to the interior. nih.gov Studies using laser scanning confocal microscopy have observed that free-base porphyrins initially accumulate on the periphery of the cytoplasm before migrating to intracellular compartments, often near the nucleus, after longer incubation periods. nih.gov The gradual decrease in the concentration of porphyrin in the culture medium, observed via spectroscopy, confirms its uptake by cells. nih.gov
Modifications to the TPP structure can be strategically employed to enhance cellular uptake and direct the photosensitizer to desired organelles. For instance, a series of meso-tetraphenylporphyrins functionalized with oligo(ethylene oxide) chains terminated with primary amines have demonstrated more efficient cellular accumulation than the reference compound meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP). nih.gov Interestingly, within this series, the derivative with the shortest ethylene (B1197577) oxide chains exhibited the highest intracellular accumulation and corresponding phototoxicity. nih.gov
The charge, lipophilicity, and three-dimensional shape of TPP derivatives are key parameters governing their uptake and distribution. nih.gov A systematic study of tetra-cationic Zn(II) meso-tetrakis(N-alkylpyridinium-yl)porphyrins (ZnPs) revealed that increasing lipophilicity by elongating the N-alkyl chains (from methyl to hexyl) enhanced both cellular uptake and phototoxicity. nih.gov The position of these alkyl chains on the pyridyl rings (ortho, meta, or para) also plays a crucial role. Cellular uptake and membrane partition followed the order para > meta > ortho for hexyl-substituted isomers. nih.gov This structural variation also dictates the subcellular destination. Hydrophilic ZnPs were found to localize predominantly in lysosomes, whereas the more lipophilic hexyl derivatives were associated with mitochondria, the endoplasmic reticulum, and the plasma membrane. nih.gov This targeted localization is critical, as the site of reactive oxygen species (ROS) generation determines the subsequent cell death pathways.
Table 1: Influence of Structural Modifications on Cellular Uptake and Localization of TPP Derivatives
| Derivative Type | Structural Modification | Key Finding on Uptake/Localization | Primary Subcellular Localization | Reference |
|---|---|---|---|---|
| Amino-terminated oligo(ethylene oxide) TPPs | Variation in ethylene oxide chain length | Shorter chains led to the highest cellular accumulation. | Cytoplasm | nih.gov |
| Zn(II) N-alkylpyridylporphyrins (ZnPs) | Increased N-alkyl chain length (lipophilicity) | Increased lipophilicity enhanced cellular uptake. | Mitochondria, ER, Plasma Membrane (for lipophilic derivatives) | nih.gov |
| Zn(II) N-alkylpyridylporphyrins (ZnPs) | Isomeric position of N-alkyl chains (para, meta, ortho) | Uptake and membrane partition order: para > meta > ortho. | Lysosomes (for hydrophilic derivatives) | nih.gov |
| Free-base porphyrin | Unmodified | Initial localization at the cell periphery, followed by migration to the perinuclear space. | Cytoplasm, Perinuclear region | nih.gov |
| Phosphorus this compound (Ptpp) | Central Phosphorus atom | Accumulation was significantly higher in NOZ biliary cancer cells compared to HepG2 cells. | Mitochondria | mdpi.com |
Mechanisms of Cell Death Induction (Apoptosis, Necrosis, Autophagy)
Photodynamic therapy (PDT) utilizing this compound (TPP)-based photosensitizers can trigger various forms of cell death, primarily apoptosis, necrosis, and autophagy. The dominant pathway is largely determined by the specific TPP derivative, its subcellular localization, and the PDT dose. rsc.org The generation of cytotoxic reactive oxygen species (ROS) is the universal initiating event that leads to cellular damage and subsequent death. frontiersin.org
Apoptosis, or programmed cell death, is a common outcome of PDT. mdpi.com Photosensitizers that localize in mitochondria or the endoplasmic reticulum are particularly effective at inducing apoptosis. cambridge.org For example, a study on meso-5,10,15,20-tetrakis-(4-hydroxyphenyl)-porphyrin (THPP) in melanoma cell co-cultures showed that PDT induced significant cell death through both early and late apoptosis. mdpi.com This process was associated with a decrease in mitochondrial membrane potential and an increase in active caspase 3, a key executioner enzyme in the apoptotic cascade. mdpi.com Similarly, PDT with a novel phosphorus this compound (Ptpp) in biliary cancer cells induced apoptosis via a mitochondrial pathway involving the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-xL. mdpi.com Chelation of TPP derivatives with zinc has been shown to favor apoptosis, whereas the corresponding free-base porphyrins, which accumulate more readily in mitochondria, tend to trigger necrosis. cambridge.org This suggests that the mitochondrial environment may affect the photophysical properties of the non-chelated porphyrins. cambridge.org
Necrosis, a form of uncontrolled cell death, often occurs with high-dose PDT or when the photosensitizer localizes to the plasma membrane or lysosomes, leading to rapid loss of membrane integrity and ATP depletion. mdpi.com In some cases, photosensitizers may directly induce necrosis rather than it occurring as a secondary event following apoptosis. mdpi.com Research on melanoma showed that THPP-mediated PDT caused cell death through a combination of apoptosis and necrosis, with dead cells accounting for up to 46% of the total cell number in some lines. mdpi.com
Autophagy is a cellular recycling process that can have a dual role in PDT. It can act as a pro-survival mechanism in apoptosis-competent cells, but can promote cell death in apoptosis-deficient cells. mdpi.com PDT can induce autophagy by damaging proteins like Bcl-2, which normally sequesters the pro-autophagic protein Beclin1. mdpi.com Some studies have shown that PDT-induced cell death is closely linked to the activation of autophagy, which is characterized by the formation of double-membraned autophagosomes. mdpi.com However, the interplay is complex; in some colorectal cancer models, inhibiting autophagy was found to enhance PDT-induced apoptosis. nih.gov
Tumor Microenvironment Interactions and Angiogenesis Inhibition
The tumor microenvironment (TME) is a complex and dynamic system that plays a crucial role in cancer progression, and it presents both challenges and opportunities for this compound (TPP)-based photodynamic therapy (PDT). Key features of the TME, such as hypoxia (low oxygen) and abnormal vasculature, can influence PDT efficacy. researchgate.net
A major challenge for PDT is the hypoxic nature of many tumors, as the therapy is oxygen-dependent. researchgate.net However, researchers are developing strategies to overcome this limitation. For instance, nanoplatforms incorporating porphyrin photosensitizers have been designed to relieve hypoxia by delivering oxygen or by using nanozymes that catalyze the decomposition of hydrogen peroxide (abundant in the TME) into oxygen. researchgate.netvumc.nl One study utilized metal-organic frameworks (MOFs) synthesized with tetrakis(4-carboxyphenyl)porphyrin (TCPP) to create a nanoplatform that could enhance oxygen levels within the tumor, thereby boosting PDT efficacy. researchgate.net
TPP-based PDT can directly impact the tumor vasculature, a key component of the TME. The process of forming new blood vessels, known as angiogenesis, is critical for tumor growth and is a major target for cancer therapy. rsc.org Studies have shown that PDT can damage the endothelial cells lining tumor blood vessels, leading to vascular shutdown and subsequent tumor death. acs.org A study using a gadolinium-based nanoparticle conjugated to TPP (AGuIX-TPP) against glioma tumors demonstrated that the treatment effectively destroyed tumor vascularization. acs.org
However, the interaction is complex, as PDT can also induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) as part of the inflammatory response to tissue damage. rsc.org This can potentially lead to tumor regrowth and resistance. Consequently, a promising therapeutic strategy is to combine TPP-based PDT with angiogenesis inhibitors. rsc.orgrsc.org Preclinical studies have shown that this combination can lead to a significantly better tumor response compared to either monotherapy. rsc.org For example, combining PDT with bevacizumab, an anti-VEGF antibody, resulted in the suppressed expression of VEGF and other angiogenic molecules in bladder carcinoma tumors. rsc.org This approach aims to both directly kill tumor cells and destroy their blood supply while simultaneously blocking the subsequent angiogenic response, leading to a more durable therapeutic effect.
Combination Therapies with this compound-Based Photosensitizers
To enhance therapeutic efficacy and overcome mechanisms of resistance, this compound (TPP)-based photosensitizers are increasingly being investigated in combination with other treatment modalities. These strategies aim to create synergistic effects, where the combined impact is greater than the sum of the individual treatments. worldscientific.com
One major area of research is the combination of TPP-mediated photodynamic therapy (PDT) with chemotherapy. mdpi.com This can be achieved by creating single molecular constructs or nanocarriers that deliver both the photosensitizer and a chemotherapeutic drug to the tumor site. For example, amphiphilic polymers have been grafted with both TPP and the chemotherapy drug camptothecin (B557342) (CPT). nih.gov These polymers self-assemble into micelles, enhancing the solubility and delivery of the drugs. Upon laser irradiation, the PDT component generates ROS, while the chemotherapeutic agent is released, leading to a dual attack on the cancer cells. nih.gov Similarly, novel derivatives linking TPP to formononetin (B1673546) or ferulic acid have been synthesized to achieve a synergistic effect between PDT and chemotherapy. nih.govcambridge.org
Another innovative approach leverages the hypoxic environment created by PDT. The consumption of oxygen during PDT can exacerbate hypoxia within the tumor, which can be exploited to activate hypoxia-activated prodrugs (HAPs). oncotarget.com In one study, porphyrin-based metal-organic frameworks (nMOFs) were loaded with the HAP tirapazamine (B611382) (TPZ). Following PDT, the intensified hypoxia activated TPZ, leading to a combined therapeutic effect that significantly suppressed tumor growth. oncotarget.com
Optoelectronic and Photovoltaic Applications of this compound
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
This compound (TPP) and its derivatives are highly versatile materials in the field of organic electronics due to their strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent thermal stability. These properties make them prime candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). worldscientific.comresearchgate.net
In the realm of OPVs, TPP derivatives function as either the electron donor or electron acceptor material within the active layer. worldscientific.com While early devices using simple TPP as a donor showed modest performance, the development of modified TPP-based π-conjugated systems has led to significant improvements in power conversion efficiencies (PCEs). worldscientific.com In a typical bulk heterojunction (BHJ) OPV, the TPP derivative is blended with an acceptor material like a fullerene (e.g., C60 or PCBM). vumc.nl For example, a device using platinum tetraphenylbenzoporphyrin (PtTPBP) as the donor and C60 as the acceptor achieved a PCE of 2.5%. vumc.nl Porphyrins are also being explored as electron acceptors, extending the device's spectral response into the near-infrared (NIR) region. The addition of TPP derivatives as a third component in ternary blend solar cells has been shown to be an effective strategy for enhancing photovoltaic performance by broadening the spectral absorption of the device.
Table 2: Performance of TPP-based Organic Electronic Devices
| Device Type | TPP Derivative | Role | Key Performance Metric | Reference |
|---|---|---|---|---|
| OLED | Tetraphenylporphine (TPP) | Red Emitter (Dopant) | Max Luminance: 94.2 cd/m², CIE: (0.70, 0.28) | oncotarget.com |
| OLED | Zinc Porphyrin (ZnP) from CNSL | Emitting Layer | Threshold Voltage: 4 V, Max Irradiance: 10 µW cm⁻² | nih.gov |
| OLED | Platinum(II) tetra(3,5-difluorophenyl)tetranaphthoporphyrin | NIR Emitter | Peak Device Efficiency: 1.9% | |
| OPV | Platinum Tetraphenylbenzoporphyrin (PtTPBP) | Donor | Power Conversion Efficiency (PCE): 2.5% | vumc.nl |
| OPV | Modified Tetraphenylporphyrins | Ternary Additive | Varies with substituent, alters charge generation mechanism | |
| OPV | meso-tetrakis(5-bromo-2-thienyl)porphyrin (TBrTP) | Donor | Promising efficiencies with MoO₃/CuI buffer layer | frontiersin.org |
Dye-Sensitized Solar Cells (DSSCs)
This compound (TPP) and its derivatives are excellent candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their intense absorption bands in the visible region (the Soret and Q bands), high molar extinction coefficients, and tunable electrochemical properties. In a DSSC, the porphyrin dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), where it absorbs incoming sunlight to generate excited electrons that are then injected into the semiconductor's conduction band, producing an electric current.
The performance of TPP-based DSSCs is highly dependent on the molecular structure of the porphyrin, particularly the presence and nature of anchoring groups that bind the dye to the TiO₂ surface. acs.org Carboxylic acid groups are commonly used anchors, as they form a strong electronic coupling with the TiO₂, facilitating efficient electron injection. acs.org A study comparing zinc porphyrin derivatives showed that a TPP derivative with three carboxylic acid groups (ZnTriPyPCOOH) yielded a solar-to-electric energy conversion efficiency of 1.40%, which was significantly higher than a similar TPP derivative lacking any carboxylic acid anchors (ZnTetraPyP), which had an efficiency of only 0.06%. acs.org
Table 3: Performance of this compound-Based Dye-Sensitized Solar Cells (DSSCs)
| Porphyrin Sensitizer | Key Structural Feature | Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
|---|---|---|---|---|---|
| Zn-TPP | Zinc(II) complex | 9.43% | 0.60 V | 8 mA/cm² | |
| H₂TFP (metal-free TPP) | No central metal | 0.11% | - | - | |
| ZnTFP | Zinc(II) complex | 0.08% | - | - | |
| ZnTriPyPCOOH | Zinc complex with 3 -COOH anchors | 1.40% | 407.72 mV | 5.79 mA/cm² | acs.org |
| ZnTetraPyP | Zinc complex, no -COOH anchor | 0.06% | 379.2 mV | 0.29 mA/cm² | acs.org |
| Zn2,3TDHPP | Zinc complex with catechol anchors | Performance comparable to standard ZnTCPP | - | - | rsc.org |
Molecular Antennae for Light Harvesting
This compound (TPP) and its derivatives are extensively explored as components of artificial light-harvesting systems, inspired by the efficient energy transfer processes in natural photosynthesis. nih.goviomcworld.com These synthetic systems aim to mimic the function of natural chromophoric arrays, which capture light energy and funnel it to a reaction center. iomcworld.com The highly conjugated π-electron system of the porphyrin macrocycle allows it to absorb light strongly in the visible region, making it an excellent chromophore for these applications. nih.gov
Researchers have designed multi-porphyrin arrays where TPP units act as antennae, absorbing light and transferring the excitation energy to an acceptor molecule or a designated energy trap. iomcworld.comresearchgate.net The efficiency of this energy transfer is critically dependent on the structural arrangement, including the distance and orientation between the donor (antenna) and acceptor porphyrin units. rsc.org
One approach involves creating dyad molecules where a zinc-tetraphenylporphyrin (Zn-TPP) unit, acting as the antenna, is covalently linked to a free-base this compound (TPP), which serves as the energy trap. researchgate.net In such systems, energy transfer from the excited Zn-TPP to the TPP has been observed with transfer times on the nanosecond scale. researchgate.net Another strategy involves the self-assembly of TPP derivatives. For instance, an octaphosphonate this compound has been shown to self-assemble with nucleobases like cytosine to form ring-like structures that resemble the light-harvesting complexes found in photosynthetic bacteria. nih.gov
Metal-organic frameworks (MOFs) provide a robust platform for organizing TPP-based chromophores into ordered arrays for light harvesting. rsc.orgrsc.org In a MOF constructed from meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP), efficient singlet excitation energy migration occurs across the porphyrin linkers. rsc.orgrsc.org In these structures, protonated TCPP linkers can act as trap states, quenching the migrating energy. rsc.org Studies on these MOFs have quantified the energy transfer characteristics, revealing efficient transfer over significant distances. rsc.org For example, in a PCN-223 MOF, an efficient Förster energy transfer with a Förster radius of 54.5 Å and a total exciton (B1674681) hopping distance of 173 Å was calculated. rsc.org Hybrid materials, such as silicon nanocrystals functionalized with Zn(II) TPP chromophores, also function as light-harvesting antennae, where excitation of the porphyrin units leads to sensitized emission from the nanocrystal core. rsc.org
Nonlinear Optical (NLO) Properties
The large, highly π-conjugated electronic structure of this compound makes it and its derivatives promising materials for nonlinear optical (NLO) applications. tandfonline.comnih.gov These materials are of interest for technologies like optical switching, modulation, and optical power limiting. tandfonline.comtandfonline.com Their NLO properties, particularly their third-order response, have been the subject of extensive research. tandfonline.comnih.govresearchgate.net
The third-order NLO properties are characterized by parameters such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). These properties are often investigated using the Z-scan technique. tandfonline.comnih.govresearchgate.net Studies have shown that TPP can exhibit reverse saturable absorption (RSA), a phenomenon where the absorption of light increases with increasing intensity, which is beneficial for optical limiting applications. nih.gov For example, at a wavelength of 532 nm, TPP can display a combination of two-photon absorption (TPA) and saturable absorption (SA), where absorption decreases at high intensity. tandfonline.comtandfonline.com
The introduction of different metal atoms into the center of the TPP macrocycle or the addition of substituent groups to the phenyl rings can significantly tune the NLO response. tandfonline.comnih.govtandfonline.com Inserting a nickel(II) ion to form NiTPP, for instance, alters the NLO behavior; at 532 nm, NiTPP shows SA instead of the combined TPA and SA seen in free-base TPP. tandfonline.comtandfonline.com Furthermore, at a wavelength of 1064 nm, the molecular second hyperpolarizability (γ), a measure of the third-order NLO response at the molecular level, of NiTPP was found to be about 1.4 times larger than that of TPP. tandfonline.comtandfonline.com
Substituting the phenyl rings with electron-donating or electron-withdrawing groups also modulates the NLO properties. nih.gov For example, meso-tetrakis(4-methoxyphenyl)porphyrin [TPP(OMe)₄], with an electron-donating group, shows a transition from saturable absorption to reverse saturable absorption in the picosecond regime. nih.gov Conversely, meso-tetrakis(4-cyanophenyl)porphyrin [TPP(CN)₄], with an electron-withdrawing group, displays RSA character similar to the parent TPP. nih.gov Both TPP(OMe)₄ and TPP(CN)₄ exhibit an enhanced nonlinear refraction and have significantly larger second molecular hyperpolarizabilities (γ) compared to unsubstituted TPP. nih.gov Theoretical studies have also explored the effect of halogenation on the NLO properties of TPP, indicating that such substitutions can enhance the third-order polarizability. nasa.gov
Table 1: Third-Order Nonlinear Optical Properties of this compound and its Derivatives
| Compound | Wavelength (nm) | NLO Phenomenon | Nonlinear Absorption Coefficient (β) (cm/GW) | Molecular Second Hyperpolarizability (γ) (esu) | Reference |
|---|---|---|---|---|---|
| TPP | 532 | Two-Photon Absorption (TPA) & Saturable Absorption (SA) | - | - | tandfonline.comtandfonline.com |
| NiTPP | 532 | Saturable Absorption (SA) | - | - | tandfonline.comtandfonline.com |
| TPP | 1064 | Nonlinear Refraction | - | - | tandfonline.comtandfonline.com |
| NiTPP | 1064 | Nonlinear Refraction | - | ~1.4x that of TPP | tandfonline.comtandfonline.com |
| TPP(OMe)₄ | 532 (ps regime) | Saturable Absorption to Reverse Saturable Absorption | - | Larger than TPP | nih.gov |
| TPP(CN)₄ | 532 (ps/ns regimes) | Reverse Saturable Absorption (RSA) | - | Larger than TPP | nih.gov |
| ZnTPP | 532 | Reverse Saturable Absorption (RSA) | 1.5 x 10⁻¹⁰ m/W | - | researchgate.net |
Sensing and Molecular Recognition with this compound
Gas Chemosensors
The distinct optical properties of this compound and its derivatives, which arise from their highly conjugated π-electron systems, make them excellent candidates for optical gas sensors. scirp.orgrsc.org Changes in the absorption spectra of TPP-based thin films upon exposure to various gases form the basis of their sensing mechanism. scirp.orgrsc.org These sensors are being developed for the detection of a wide range of volatile organic compounds (VOCs) and toxic gases like nitrogen dioxide (NO₂), hydrogen chloride (HCl), and ammonia (B1221849) (NH₃). scirp.orgrsc.orgresearchgate.netrsc.org
For instance, thin films of both metal-free TPP and zinc this compound (ZnTPP) have been employed as sensors for NO₂. scirp.orgarxiv.org The interaction with this oxidizing gas modifies the electronic structure of the porphyrin ring, leading to observable changes in the material's absorption bands and electrical conductivity. scirp.org In the case of ZnTPP, the central metal atom can mediate the absorption of NO₂ molecules within the film. scirp.org Studies using an optical waveguide (OWG) sensor with a ZnTPP film demonstrated high sensitivity, capable of detecting NO₂ concentrations as low as 10 ppb. arxiv.org
TPP derivatives are also effective in detecting various VOCs. rsc.orgrsc.orgacs.org The sensitivity of free-base tetraphenylporphyrins to different organic analytes can be tuned by attaching functional groups with varying electron-donating or withdrawing strengths to the phenyl rings. rsc.orgrsc.org Metalloporphyrin derivatives of 5,10,15,20-tetrakis[3,4-bis(2-ethylhexyloxy)phenyl]-21H,23H-porphine have been investigated as colorimetric sensors. acs.orgnih.gov The cobalt derivative, in particular, showed a strong response, attributed to a switch in the oxidation state of the central metal ion from Co(II) to Co(III) upon analyte interaction. nih.gov
Furthermore, TPP-polymer composite films have been developed for detecting gases like HCl. researchgate.net The sensing mechanism is based on the reversible protonation of the porphyrin core upon exposure to the acidic gas, which causes significant and measurable changes in the Soret and Q bands of the absorption spectrum. researchgate.net Similarly, a protonated TPP film has been used as an optical waveguide sensor for ammonia (NH₃), where detection occurs via the deprotonation of the porphyrin by the basic gas. rsc.org
Metal Ion Sensing
This compound's ability to form stable complexes with metal ions makes it a valuable component in the development of chemical sensors for detecting these ions in solution. TPP and its metallated derivatives have been successfully incorporated as ionophores in ion-selective electrodes (ISEs), which are potentiometric sensors that measure the activity of a specific ion. tandfonline.comtandfonline.com
A notable application is the creation of a lead(II)-selective PVC membrane electrode using TPP as the neutral ion carrier. tandfonline.comtandfonline.com This sensor demonstrates a Nernstian response to Pb²⁺ ions over a wide concentration range, from 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M, with a detection limit of 8.5 x 10⁻⁶ M. tandfonline.comtandfonline.com The high selectivity for lead ions is attributed to the specific complexation behavior of the TPP macrocycle with Pb²⁺ compared to other metal ions. tandfonline.com This electrode exhibits a rapid response time of about 15 seconds and can be used effectively within a pH range of 5.0 to 7.5. tandfonline.comtandfonline.com
Metallotetraphenylporphyrins have also been investigated for the sensing of anions. nih.govacs.orgacs.org In one study, various metallotetraphenylporphyrins with different central metals (Co, Fe, Zn, Ni, Cu) were explored as ionophores for a cyanide-selective electrode. nih.govacs.org Among these, the electrode incorporating Zn(II) this compound displayed the highest selectivity for cyanide ions (CN⁻) over interfering ions like chloride. nih.govacs.org The optimized Zn(II) TPP-based sensor showed excellent discrimination against hydroxide (B78521) ions, remaining unaffected by pH changes up to pH 11. nih.govacs.org Studies of the electrode's response indicated that the Zn(II) TPP forms a 1:1 complex with the target cyanide ion. nih.govacs.orgacs.org
Table 2: Performance of this compound-Based Ion-Selective Electrodes
| Target Ion | Ionophore | Concentration Range (M) | Limit of Detection (M) | Response Time | Reference |
|---|---|---|---|---|---|
| Pb²⁺ | This compound (TPP) | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | 8.5 x 10⁻⁶ | 15 s | tandfonline.comtandfonline.com |
| CN⁻ | Zn(II) this compound | - | - | - | nih.govacs.org |
Data for concentration range, detection limit, and response time for the CN⁻ sensor were not specified in the provided search results.
Biosensing Applications
This compound derivatives, particularly metallotetraphenylporphyrins, are utilized in the fabrication of biosensors due to their electrochemical properties and ability to act as stable immobilization matrices for biomolecules. A significant area of application is the development of electrochemical glucose biosensors, which are crucial for clinical diagnostics. myu-group.co.jpmyu-group.co.jp
One such application involves the use of cobalt this compound (CoTPP) in an amperometric glucose biosensor. myu-group.co.jpmyu-group.co.jp In this design, a plasma-polymerized thin film of CoTPP is deposited on an electrode, providing a suitable interface for immobilizing the enzyme glucose oxidase (GOx). myu-group.co.jpmyu-group.co.jp The CoTPP can act as a redox mediator, facilitating electron transfer between the enzyme's active site and the electrode surface, which is often a challenge in biosensor design. core.ac.uk
The performance of these CoTPP-based glucose sensors can be significantly enhanced by incorporating nanomaterials. myu-group.co.jpmyu-group.co.jp For example, integrating single-wall carbon nanotubes (SWCNTs) into the sensor architecture, creating a GOx-immobilized CoTPP/SWCNT/CoTPP layered electrode, leads to a prominent increase in the sensor's response to glucose. myu-group.co.jp The unique properties of SWCNTs, such as high electrical conductivity and large surface area, promote electron transfer and improve the device's sensitivity. myu-group.co.jp These enhanced biosensors show a clear response to increasing glucose concentrations, for example in the range of 0 to 100 mM, demonstrating their potential for practical applications in glucose monitoring. myu-group.co.jp
This compound in Advanced Materials Science
The unique structural and photophysical properties of this compound have established it as a versatile building block in advanced materials science. Its rigid, planar macrocycle can be incorporated into larger polymeric structures and porous materials, leading to novel functionalities with applications in catalysis, gas storage, and environmental remediation. rsc.orgacs.orgrsc.orgcolab.ws
TPP derivatives have been used to create porous organic polymers (POPs) and hypercrosslinked polymers (HCPs). rsc.orgrsc.orgcolab.ws These materials are synthesized by linking TPP units together, often through reactions like Friedel-Crafts alkylation, to form a robust, porous network. rsc.org The resulting polymers combine the inherent properties of the porphyrin with a high surface area. For example, a cobalt-tetraphenylporphyrin-based hypercrosslinked polymer (HCP-CoTPP) has been designed for the efficient photoreduction of carbon dioxide (CO₂). rsc.orgrsc.org This material exhibits a high CO₂ uptake capacity and, when used with a photosensitizer, can catalytically convert CO₂ to carbon monoxide (CO) with high efficiency and selectivity under visible light irradiation. rsc.orgrsc.org
Similarly, a series of metallo-tetraphenylporphyrin-based POPs have been synthesized to study the effect of the central metal ion on CO₂ adsorption and conversion. colab.ws While the non-metalated TPP-based polymer showed the highest surface area, the metallated versions, such as Ni(II)TPP-based POP, exhibited greater selectivity for CO₂ over nitrogen. colab.ws These materials also show catalytic activity for converting styrene (B11656) oxide to styrene carbonate using CO₂. colab.ws
Beyond porous polymers, TPP derivatives are used as monomers to synthesize polyesters. acs.org By functionalizing TPP with groups amenable to polymerization, such as in a TPP-based macrocyclic lactone, polyesters can be created via enzymatic catalysis. acs.org These polymers retain the favorable optical properties of the porphyrin precursor while gaining the processability and mechanical properties of polyesters, allowing them to be cast into films. acs.org Furthermore, TPP and its metallated forms serve as effective catalysts in various chemical reactions, including the oxygen reduction reaction (ORR), a key process in fuel cells. nih.govnih.govacs.org Kinetic studies on iron this compound (Fe(TPP)) have provided detailed mechanistic insights into its catalytic cycle for reducing O₂ to H₂O. nih.govnih.govacs.org It has also been shown to catalyze the reductive deoxygenation of N₂O. acs.org
Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)
The distinct π-conjugated architecture and photosensitivity of porphyrins make them ideal candidates for constructing supramolecular assemblies and self-assembled monolayers (SAMs). mdpi.com These organized structures are formed through non-covalent interactions, such as hydrogen bonding and van der Waals forces, leading to materials with novel functional properties. mdpi.comrsc.org
Key Research Findings:
Formation on Gold Surfaces: this compound derivatives, such as TPP-P-disulfide and TPP-P-thiol, have been successfully used to form SAMs on gold surfaces. acs.org Characterization techniques like X-ray photoelectron spectroscopy (XPS) have confirmed that the porphyrins chemisorb to the gold surface via a sulfur-gold bond. acs.org
Molecular Orientation: Absorption spectroscopy studies have shown a red shift in the Soret band, indicating that the porphyrin molecules align in a side-by-side orientation on the gold surface. acs.org Scanning tunneling microscopy (STM) has further revealed uniformly spaced molecules with the porphyrin ring oriented parallel to the substrate. acs.org These monolayers have shown stability for at least a week under ambient conditions. acs.org
Hydrogen-Bonded Arrays: Freebase and metallated tetrapyridylporphyrins can self-organize on carboxylic acid-terminated SAMs on gold through multiple hydrogen bonds. rsc.org This creates surfaces with additional functional sites, namely the porphyrin cavity and the terminal pyridyl groups. rsc.org Control experiments have demonstrated that TPP does not adsorb to methyl-terminated SAMs or to a mercaptoundecanoic acid (MUA)/Au surface, confirming the necessity of hydrogen bonding for the assembly. rsc.org
Interaction with Surfactants: In aqueous solutions, porphyrins like meso-tetrakis(4-sulfonatophenyl)porphyrin (TSPP) can form complexes with cationic surfactants. mdpi.com These interactions lead to the formation of various supramolecular structures, including J- and H-aggregates, where porphyrin molecules arrange in specific columnar or ladder-like formations. mdpi.com Such complexes can form monolayers at interfaces and self-assemble into nanoparticles in bulk solution. mdpi.com
Theoretical Modeling: Classical molecular dynamics simulations have been employed to study the adsorption and dynamics of TPP on a silver (Ag(111)) substrate. acs.org These simulations have successfully revealed the different phases of monolayer and bilayer formation and identified the key interactions responsible for self-assembly and surface binding. acs.org
| TPP Derivative | Substrate/Partner | Assembly Type | Key Finding | Citation |
| TPP-P-disulfide, TPP-P-thiol | Gold | SAM | Forms stable, parallel-oriented monolayers via sulfur-gold bonds. | acs.org |
| Tetrapyridylporphyrin (TPyP) | Carboxylic acid-terminated SAM on Gold | Supramolecular Assembly | Self-organizes through multiple hydrogen bonds, creating functional surfaces. | rsc.org |
| meso-tetrakis(4-sulfonatophenyl)porphyrin (TSPP) | Cationic Surfactants | Supramolecular Aggregates | Forms J- and H-aggregates and nanoparticles in aqueous solution. | mdpi.com |
| This compound (TPP) | Silver (Ag(111)) | Monolayer/Bilayer | Molecular dynamics simulations elucidated the self-assembly process. | acs.org |
| Tetrapyridyl-porphyrin (TPyP) | Silver (Ag(111)) | Supramolecular Assembly | Forms large, highly ordered chiral domains driven by intermolecular interactions. | aip.org |
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Porphyrin-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are crystalline porous materials that have garnered significant interest for their applications in catalysis, sensing, and gas storage. mdpi.comrsc.org The incorporation of TPP and its derivatives as building blocks allows for the precise design of their structural and functional properties. iu.edu.sa
Key Research Findings:
Synthesis and Catalytic Activity of COFs: A porphyrin-based COF, Porph-UOZ-COF, was synthesized through the condensation of 5,10,15,20-tetrakis-(3,4-dihydroxyphenyl)porphyrin with 1,4-benzenediboronic acid. mdpi.com This metal-free COF demonstrated outstanding performance as a photocatalyst for one-pot tandem oxidation/condensation reactions under visible LED light. mdpi.com
On-Surface Synthesis of COFs: Two-dimensional covalent organic frameworks of gold porphyrins have been formed on a Au(111) surface. rsc.org This process involves the thermal degradation of Pb(II) this compound, leading to the release of hydrogen and subsequent intermolecular coupling through C-H bond activation. rsc.org These porphyrin-based COFs with embedded metal centers are promising for applications in heterogeneous catalysis. rsc.org
Versatility of Porphyrin-Based Frameworks: Porphyrin-containing MOFs and COFs are highly versatile as heterogeneous photocatalysts for a wide range of organic reactions. rsc.org They can catalyze transformations such as CO2 reduction, contaminant degradation, and various C-C and C-X bond formations. rsc.org
Tailorable Properties of TAPP-Based COFs: Tetra(4-aminophenyl)porphyrin (TAPP) is a common building unit for constructing COF materials due to its rigid structure and synthetic accessibility. iu.edu.sa The properties of these COFs can be tailored for applications in gas adsorption, sensing, and catalysis by carefully selecting the building units. iu.edu.sa
| Framework Type | Porphyrin Building Block | Linker/Metal | Key Application/Finding | Citation |
| COF | 5,10,15,20-tetrakis-(3,4-dihydroxyphenyl)porphyrin | 1,4-benzenediboronic acid | Metal-free visible-light photocatalyst for tandem reactions. | mdpi.com |
| COF | This compound (TPP) | Gold (from substrate) | On-surface synthesis of 2D COFs for potential catalytic applications. | rsc.org |
| MOF/COF | Various Porphyrins | Various | Heterogeneous photocatalysis for a wide range of organic transformations. | rsc.org |
| COF | Tetra(4-aminophenyl)porphyrin (TAPP) | Imine/Imide Linkages | Tailorable properties for gas adsorption, sensing, and catalysis. | iu.edu.sa |
Nanostructures and Hydrogels for Material Engineering
The self-assembly properties of TPP derivatives have been harnessed to create sophisticated nanostructures and hydrogels with applications in material engineering. These materials offer unique properties for developing advanced functional systems.
Key Research Findings:
Hydrogel Encapsulation: Nanoporous hydrogels, prepared using methods like freezing-thawing of polyvinyl alcohol (PVA), serve as effective vehicles for encapsulating different types of porphyrins. researchgate.net The sorption profile and suitability for controlled release depend on the molecular weight of the PVA used. researchgate.net
Peptide-Based Hydrogels: Aromatic Fmoc-dipeptides can self-assemble into various nanostructures and hydrogels. acs.org These materials are of great interest for tissue engineering and controlled drug delivery, providing 3D scaffolds that can support cell growth. acs.org
4D Printing with Hydrogels: Two-photon polymerization (TPP) can be used to create 4D printed structures from materials like hydrogels. eurekalert.org These structures are capable of programmed transformations in shape, property, and functionality in response to stimuli. eurekalert.org
Chitosan Hydrogel Nanoparticles: Chitosan hydrogel nanoparticles can be formed through ionotropic gelation with sodium tripolyphosphate (TPP). plos.org These biocompatible and biodegradable nanostructures are promising for various biomedical applications. plos.org
| Material Type | Porphyrin/Key Component | Fabrication Method | Key Feature/Application | Citation |
| Nanoporous Hydrogel | Various Porphyrins | Freezing-thawing of PVA | Encapsulation and controlled release of porphyrins. | researchgate.net |
| Peptide Hydrogel | Fmoc-dipeptides | Self-assembly | 3D scaffolds for tissue engineering and drug delivery. | acs.org |
| 4D Printed Structure | Hydrogels | Two-photon polymerization | Stimulus-responsive, transformable micro/nanostructures. | eurekalert.org |
| Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate (TPP) | Ionotropic gelation | Biocompatible nanocarriers for biomedical applications. | plos.org |
Biomedical Research Beyond Photodynamic Therapy
The utility of this compound and its derivatives in biomedical research extends beyond their well-known application in photodynamic therapy. They are integral components in the development of novel drug delivery systems, tissue engineering scaffolds, and for integration into microfluidic devices.
Drug Delivery Systems
The lipophilic nature of many porphyrins necessitates the use of drug delivery systems to enhance their bioavailability and targeted delivery. nih.gov
Key Research Findings:
Variety of Carrier Systems: Microemulsions, emulsions, and liposomes have been developed to carry this compound (TPP) and its more lipophilic derivatives. nih.gov The stability of these formulations has been monitored over time and under various temperature conditions to ensure their viability as drug carriers. nih.gov
Nanoparticle-Based Delivery: A nanochemotherapeutic system using tetrasodium (B8768297) salt of meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) on gold nanoparticles (TPPS-AuNPs) has been developed. acs.orgresearchgate.net This system can be selectively internalized by tumor cells and deliver drugs like doxorubicin (B1662922) to the nucleus. acs.orgresearchgate.net The TPPS coating provides excellent stability and biocompatibility. acs.orgresearchgate.net
Electrostimulated Drug Release: A novel drug delivery system based on a composite of poly(L-lactide) (PLLA), graphite, and 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) has been created. acs.org The electrical conductivity conferred by the graphite nanoplatelets can be used to tune the release of the pharmacologically active porphyrin. acs.org
Porphyrin-Based Nanomaterials: Nanoparticles of porphyrin and its derivatives are being developed to enhance drug delivery features, including immune tolerance, specific targeting, improved hydrophilicity, and longer tissue lifetime. researchgate.net
| Delivery System | Porphyrin Derivative | Key Feature | Application | Citation |
| Microemulsions, Emulsions, Liposomes | This compound (TPP) | Enhanced bioavailability for lipophilic porphyrins | General drug delivery | nih.gov |
| Gold Nanoparticles (AuNPs) | meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) | Selective tumor cell internalization, stability | Cancer drug delivery | acs.orgresearchgate.net |
| PLLA/Graphite Composite | 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) | Electrically stimulated drug release | Controlled drug delivery | acs.org |
Tissue Engineering Scaffolds
The fabrication of three-dimensional scaffolds is crucial for tissue engineering, providing a structure for cells to attach, proliferate, and form new tissue. tandfonline.comfrontiersin.org Two-photon polymerization (TPP), a high-resolution 3D printing technique, is often employed to create these intricate structures. frontiersin.orgresearchgate.net
Key Research Findings:
Biocompatible Scaffolds for Cell Culture: Biocompatible scaffolds have been fabricated from materials like ORMOSIL (organically modified silicate) using two-photon polymerization. researchgate.net These scaffolds provide a grid-like structure for cell attachment and are of significant interest for biomedical applications such as BioMEMS and medical implants. researchgate.net
Mimicking the Extracellular Matrix: TPP can create 3D structures that mimic the microenvironment of the natural extracellular matrix, which is essential for studying cell behavior and for applications in regenerative medicine. frontiersin.org
Materials for Scaffolds: A wide array of biocompatible materials can be used with TPP to fabricate scaffolds, including PEGDA and OrmoClear. researchgate.net These scaffolds have been shown to enhance the formation of 3D tumor cell cultures. researchgate.net
Improving Scaffold Properties: The addition of micro- and nanometer details to scaffolds can improve their mechanical properties and enhance cell adhesion to the surface. tandfonline.com
| Fabrication Technique | Scaffold Material | Key Feature | Application | Citation |
| Two-Photon Polymerization (TPP) | ORMOSIL | Grid-like structure for cell attachment | Cell culture, BioMEMS | researchgate.net |
| Two-Photon Polymerization (TPP) | General biocompatible polymers | Mimics natural extracellular matrix | Regenerative medicine, cell biology | frontiersin.org |
| Two-Photon Polymerization (TPP) | PEGDA, OrmoClear | Enhanced 3D tumor cell culture formation | Cancer research | researchgate.net |
Microfluidic Device Integration
Microfluidic devices allow for the manipulation of small fluid volumes in microscale channels, creating controlled environments that mimic in vivo conditions. researchgate.net The integration of functional components, such as sensors and filters, is a key area of research.
Key Research Findings:
Porphyrin-Based Oxygen Sensors: Platinum(II)-5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorphenyl)-porphyrin (PtTFPP) is used in ratiometric optical oxygen sensors that can be integrated into microfluidic devices. mdpi.com These sensors allow for the long-term monitoring and control of oxygen levels, which is crucial for cell culture studies under hypoxic conditions. mdpi.com
Fabrication of Microcomponents: Two-photon polymerization (TPP) has emerged as a powerful technique to fabricate 3D micro-components like filters, sorters, and traps directly inside microfluidic channels. spiedigitallibrary.orgmit.edu This allows for the integration of complex functionalities into lab-on-a-chip systems. spiedigitallibrary.orgmit.edu
TPP for In-Chip Structures: A graphene oxide-tetraphenylporphyrin (GO_TPP) nanoconjugate was evaluated in a microfluidic "Cell-on-a-Chip" system to study its effect on cancer cells in both 2D and 3D co-cultures. researchgate.net
Optical Sensor Integration: Optical sensors, including those based on porphyrins, are well-suited for microfluidic applications due to their small footprint and non-invasive nature. rsc.org They can be integrated to monitor key variables like oxygen, pH, and temperature in real-time. rsc.org
| Integrated Component | Porphyrin/Technique | Function | Device Application | Citation |
| Ratiometric Oxygen Sensor | Platinum(II)-5,10,15,20-tetrakis-(2,3,4,5,6-pentafluorphenyl)-porphyrin (PtTFPP) | Oxygen monitoring and control | Long-term cell culture under hypoxia | mdpi.com |
| Microfilters, Microsorters, Microtraps | Two-Photon Polymerization (TPP) | Particle separation and trapping | Lab-on-a-chip systems | spiedigitallibrary.orgmit.edu |
| Cell-on-a-Chip System | Graphene oxide-tetraphenylporphyrin (GO_TPP) | Evaluation of nanoconjugate effects | Cancer cell studies | researchgate.net |
| General Optical Sensors | Platinum porphyrins | Real-time monitoring of key variables | Biological and biotechnological research | rsc.org |
Amyloid Aggregation Modulation
The misfolding and subsequent aggregation of proteins into amyloid fibrils are associated with a range of debilitating human diseases, including Alzheimer's and Parkinson's disease. biorxiv.orgnih.govbmglabtech.com The inhibition of this aggregation process is a key therapeutic strategy. conicet.gov.armdpi.com this compound (TPP) and its derivatives have emerged as significant modulators of amyloid aggregation, capable of interacting with amyloidogenic proteins through various mechanisms, thereby inhibiting fibril formation and, in some cases, disassembling pre-existing aggregates. mdpi.complos.org
The primary mechanism of action involves non-covalent interactions between the porphyrin macrocycle and the protein. researchgate.net The large, aromatic surface of the porphyrin ring facilitates π-π stacking interactions with aromatic amino acid residues (such as Phenylalanine and Tyrosine) within the amyloidogenic sequences of proteins like insulin (B600854) and amyloid-beta (Aβ). plos.orglu.senih.gov Additionally, hydrophobic interactions, hydrogen bonding, and electrostatic forces contribute to the binding, which can stabilize protein monomers or redirect aggregation pathways towards non-toxic, amorphous species. biorxiv.orglu.senih.gov
The specific effects of TPP derivatives are highly dependent on the nature of their peripheral substituents and the presence of a central metal ion. conicet.gov.arswarthmore.edu For instance, water-soluble cationic porphyrins have demonstrated potent inhibitory effects on Aβ aggregation, while anionic porphyrins have been shown to be effective against human calcitonin (hCT) aggregation. lu.seacs.org
Detailed Research Findings
Studies have explored the interaction of various TPP derivatives with different amyloid proteins:
Amyloid-Beta (Aβ): The water-soluble cationic porphyrin, 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP), has been shown to effectively inhibit the aggregation of Aβ, the peptide associated with Alzheimer's disease. mdpi.comacs.org Research indicates that TMPyP can both disrupt the formation of new Aβ aggregates and disassemble preformed ones. nih.govacs.org The half-maximal inhibitory concentration (IC₅₀) for TMPyP's action on Aβ oligomers and fibrils was calculated to be 0.6 µM and 0.43 µM, respectively. acs.org The interaction is believed to stem from π–π stacking between the porphyrin ring and the Phe19 residue of Aβ. nih.govacs.org Furthermore, conjugating porphyrins with peptide sequences known to interact with Aβ, such as KLVFF, can create hybrid systems with enhanced anti-fibrillogenic properties. nih.govresearchgate.net
Insulin: The aggregation of insulin, used as a model system for amyloidogenesis, is significantly influenced by peripherally substituted TPPs. nih.gov A study comparing a TPP with four peripheral carboxy groups (TPPC4) to one with four amino groups (TPPN4) found that TPPC4 strongly suppressed insulin aggregation by approximately 88%. nih.gov In contrast, TPPN4 had a much weaker effect, reducing aggregation by only about 44%. nih.gov This difference is attributed to the ability of the carboxy groups to interact effectively with complementary binding sites on the protein, whereas the amino groups become fully protonated and positively charged in the acidic reaction medium, leading to coulombic repulsion. nih.gov
Human Calcitonin (hCT): Metalloporphyrins have been identified as effective inhibitors of hCT fibrillation. lu.se Specifically, Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS), which has negatively charged peripheral groups, effectively prevents hCT aggregation by stabilizing its monomeric form and delaying the structural shift to β-sheet-rich structures. lu.se Spectroscopic and computational studies revealed that FeTPPS binds to the core aggregation region of hCT, with the interaction involving complexation with His20 and further stabilization through hydrophobic interactions and hydrogen bonding. lu.se
α-Synuclein (αS): The aggregation of α-Synuclein is central to Parkinson's disease. The modulation of αS aggregation by tetrapyrrolic compounds, including porphyrins, is influenced by the charge of peripheral substituents. conicet.gov.ar Cationic porphyrins like meso-tetra (N-methyl-4-pyridyl) porphine (B87208) tetrachloride ([H₂PrTPCl₄]) were found to interact with the N- and C-terminal regions of αS, which are driven by the presence of positively charged substituents on the macrocycle's periphery. conicet.gov.ar These interactions were shown to mediate the formation of large, abundant aggregates and clusters of fibrils. conicet.gov.ar
The following table summarizes the research findings on the modulation of amyloid aggregation by various this compound derivatives.
| This compound Derivative | Target Amyloid Protein | Observed Effect | Key Research Finding/Quantitative Data | Citation |
|---|---|---|---|---|
| 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP) | Amyloid-Beta (Aβ) | Inhibition of aggregation and disassembly of preformed aggregates | IC₅₀ values of 0.6 μM (oligomers) and 0.43 μM (fibrils) | acs.org |
| 5,10,15,20-(tetra-4-carboxyphenyl)porphyrin (TPPC4) | Insulin | Strong inhibition of aggregation | ~88% reduction in amyloid-sensitive probe emission | nih.gov |
| 5,10,15,20-(tetra-4-aminophenyl)porphyrin (TPPN4) | Insulin | Weak inhibition of aggregation | ~44% reduction in amyloid-sensitive probe emission | nih.gov |
| Fe(III) meso-tetra(4-sulfonatophenyl)porphine chloride (FeTPPS) | Human Calcitonin (hCT) | Inhibition of fibrillation | Stabilizes monomers and delays α-helix to β-sheet transition | lu.se |
| meso-tetra (N-methyl-4-pyridyl) porphine tetrachloride ([H₂PrTPCl₄]) | α-Synuclein (αS) | Modulation of aggregation | Mediates formation of large fibril clusters through interaction with protein terminals | conicet.gov.ar |
| Porphyrin-KLVFF peptide conjugate | Amyloid-Beta (Aβ) | Inhibition of fibrillation | Conjugation with a recognition peptide enhances interaction with Aβ | nih.govresearchgate.net |
Future Directions and Emerging Research Avenues for Tetraphenylporphyrin
Development of Next-Generation Tetraphenylporphyrin Derivatives
The synthesis of new TPP derivatives is a cornerstone of advancing its applications. numberanalytics.com Researchers are moving beyond simple substitutions to create complex architectures with tailored functionalities. numberanalytics.com The development of second and third-generation photosensitizers, for instance, aims to improve the physicochemical and therapeutic properties of TPP for photodynamic therapy (PDT). scielo.br
Key strategies in developing next-generation TPP derivatives include:
Peripheral Functionalization: Modifying the peripheral phenyl groups of the TPP core is a primary method for tuning its properties. numberanalytics.com For example, introducing silyl (B83357) groups has been shown to improve the quantum yield of singlet oxygen generation, a key factor in PDT efficacy. nih.gov Similarly, the addition of hydrophobic carbon chains to related chlorin (B1196114) structures enhances cell permeability. nih.gov
Metal Complexation: The insertion of different metal ions into the porphyrin core dramatically alters its electronic and catalytic properties. numberanalytics.com Recent research has explored the use of platinum(II)-conjugated porphyrins and indium(III)-glucopyranoside-conjugated porphyrins, which have demonstrated significant phototoxicity. nih.gov
Unsymmetrical Synthesis: One-pot synthesis methods are being developed for creating unsymmetrical TPP derivatives, which were previously challenging to produce. researchgate.net This allows for the creation of molecules with distinct functionalities at different positions, opening up new possibilities for targeted therapies and advanced materials.
These synthetic advancements are enabling the creation of TPP derivatives with enhanced solubility, improved targeting capabilities, and optimized photophysical properties for a range of applications.
Integration in Hybrid and Nanocomposite Materials
A significant area of emerging research involves the incorporation of TPP into hybrid and nanocomposite materials. This approach aims to overcome some of the inherent limitations of TPP, such as its hydrophobicity and tendency to aggregate in aqueous environments, while also creating materials with synergistic properties. nih.gov
Examples of TPP-based hybrid and nanocomposite materials include:
Porphyrin-Based Porous Organic Polymers (POPs): These materials benefit from high porosity and an adjustable pore structure, making them ideal for applications in environmental remediation, such as pollutant removal and detection. bohrium.com
Graphene-Porphyrin Hybrids: The strong π-π stacking interactions between TPP and graphene enhance the electronic, optical, and catalytic properties of the porphyrin. mdpi.com These hybrids have shown promise in the development of biosensors and field-effect transistors. mdpi.com
Metal-Organic Frameworks (MOFs): Incorporating TPP into MOFs creates materials with high stability and a large surface area, which are promising for applications in gas capture and catalysis, particularly for CO2 reduction. rsc.org
Nanoparticle Formulations: Encapsulating TPP within nanoparticles, such as liposomes, silica (B1680970) nanoparticles, and polymer dots, improves its delivery and therapeutic efficacy for biomedical applications like PDT and bioimaging. nih.govnih.gov These nanocarriers can enhance solubility, reduce toxicity, and allow for targeted delivery to diseased tissues. nih.govnih.gov For instance, polymer dots containing a TPP copolymer have demonstrated bright fluorescence and a good singlet oxygen quantum yield for image-guided PDT. nih.gov
The following table summarizes some recent examples of TPP-based nanocomposites and their applications.
| Nanocomposite Material | Components | Application | Reference |
| Polymer-dots | Polyfluorene derivative (PFBT) and this compound (TPP) | Image-guided Photodynamic Therapy | nih.gov |
| Graphene Hybrid | Chemically reduced graphene oxide (CrGO) and TPP derivatives | Biosensors | mdpi.com |
| Hybrid Nanoflowers | This compound (TPP) and Copper(II) or Cobalt(II) ions | Catalysis (Hydrogenation of nitrobenzenes) | researchgate.net |
| Nanohybrid Catalyst | This compound-heteropolyacid (TPP-HPA) and NiO nanoparticles | Heterogeneous Catalysis | researchgate.net |
Exploration of Novel Catalytic Transformations
Metalloporphyrins, including those derived from TPP, have long been studied as mimics of biological enzymes like cytochrome P-450. scielo.brmdpi.com Future research is focused on expanding the catalytic repertoire of TPP-based systems to include novel and challenging organic transformations.
Emerging catalytic applications for TPP derivatives include:
Selective Oxidations: Ruthenium(III) meso-tetraphenylporphyrin chloride has been used for the selective oxidation of alcohols to carbonyl compounds. mdpi.com Researchers are also exploring the oxidation of other substrates, such as the γ-position of α,β-enones. mdpi.com
C-H Functionalization: Inspired by cytochrome P-450, synthetic metalloporphyrins are being developed as catalysts for the hydroxylation of C-H bonds, a difficult but highly valuable transformation in the petrochemical industry. mdpi.com
Photoredox Catalysis: TPP and its derivatives are being investigated as photoredox catalysts for both oxidative and reductive processes. beilstein-journals.org They have been successfully employed in reactions such as the metal-free photoarylation of heteroarenes and the alkylation of aldehydes. beilstein-journals.org
Multi-component Reactions: Zinc(II) [tetra(4-methylphenyl)] porphyrin has been utilized as a Lewis acid catalyst for the efficient, one-pot synthesis of 2,4,5-trisubstituted imidazoles under ultrasound irradiation. koreascience.kr
The development of heterogeneous TPP-based catalysts, such as those immobilized on porous organic frameworks or nanoparticles, is a key trend, as it allows for easier catalyst recovery and reuse, making these processes more economically and environmentally sustainable. bohrium.comdiva-portal.org
Advances in Bioimaging and Theranostic Applications
The inherent fluorescence and photosensitizing properties of TPP make it an attractive platform for developing agents that combine both diagnostic (imaging) and therapeutic functions, a field known as theranostics. rsc.orgthno.org
Future research in this area is focused on:
Multimodal Imaging: TPP derivatives are being developed as contrast agents for a variety of imaging techniques, including fluorescence imaging, magnetic resonance imaging (MRI), photoacoustic imaging (PAI), and positron emission tomography (PET). rsc.orgresearchgate.net The ability to combine these modalities provides a more comprehensive and accurate diagnosis. rsc.org
Image-Guided Therapy: By integrating imaging capabilities with therapeutic functions like PDT or photothermal therapy (PTT), TPP-based agents can be used to monitor the delivery of the drug to the target site and guide the application of light for treatment. nih.govrsc.org For example, nanoplatforms that combine TPP with graphene quantum dots have been shown to differentiate between cancer cells and normal cells through fluorescence, while also enabling effective PDT/PTT synergistic therapy. mdpi.com
Activatable Probes: A particularly exciting avenue of research is the development of "smart" TPP-based probes that are activated by specific biological stimuli found at disease sites, such as certain enzymes or a change in pH. nih.gov This allows for highly specific imaging and therapy, minimizing off-target effects.
The integration of TPP into nanostructures is crucial for advancing its theranostic applications, as it facilitates targeted delivery and can enhance the photophysical properties of the porphyrin. nih.govrsc.org
Computational Design and Predictive Modeling for Enhanced Functionality
As the complexity of TPP derivatives and their applications grows, computational methods are becoming increasingly important for their rational design and for predicting their properties. nih.gov3ds.com
Key areas where computational approaches are making an impact include:
Predicting Physicochemical Properties: Computational models are being developed to predict key properties of TPP derivatives, such as their solubility, which is a critical factor for many applications. nih.gov Machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized molecules. nih.gov
Simulating Photophysical Processes: A combination of first-principle and semi-empirical calculations can be used to study the molecular photonics of porphyrins. rsc.org These methods can calculate excitation energies, oscillator strengths, and rate constants for processes like internal conversion and intersystem crossing, providing insights into the fluorescence and phosphorescence quantum yields. rsc.org
Modeling Drug-Target Interactions: For biomedical applications, molecular modeling techniques such as molecular docking and molecular dynamics simulations can be used to predict how TPP derivatives will interact with biological targets like proteins. nih.gov This can help in the design of more effective and specific therapeutic agents.
Accelerating Materials Discovery: Automated and autonomous workflows that integrate machine learning with robotic synthesis and characterization are being explored to accelerate the discovery of new materials with desired properties. nih.gov
By combining generative AI with physics-based methods, researchers can explore vast chemical spaces, generate novel molecular designs, and ensure that these designs are physically feasible, ultimately accelerating the development of new and improved TPP-based technologies. 3ds.com
Q & A
Q. Which experimental techniques resolve substrate-induced conformational changes in TPP?
Q. How should researchers select characterization methods for TPP-based catalysts in gas-phase reactions?
- Quartz crystal microbalance (QCM) quantifies Mn²+ adsorption on TPP-modified electrodes. Post-reaction XPS identifies metal oxidation states (e.g., Fe²+/Fe³+), and GC-MS tracks methane conversion products (e.g., CH₃OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
